3-Hydroxy-5-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOUQXGRQXUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207219 | |
| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-81-9 | |
| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Cresotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid (CAS 585-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9), also known as 3,5-cresotic acid. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This document consolidates its chemical and physical properties, detailed spectroscopic data, a proven synthesis protocol, and known applications, with a focus on its role in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Physicochemical Properties
This compound is a white to light brown solid organic compound.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Reference(s) |
| CAS Number | 585-81-9 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 202-208 °C | [3] |
| Boiling Point | 351 °C at 760 mmHg | [4] |
| Density | 1.304 g/cm³ | [4] |
| pKa (Predicted) | 4.15 ± 0.10 | [5] |
| Flash Point | 180.3 °C | [4] |
| Appearance | White to light brown solid | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [6] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The following table summarizes the key shifts observed in ¹H and ¹³C NMR spectra.
| Spectrum | Solvent | Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ¹H NMR | D₂O | 2.19 (s, 3H) | -CH₃ | [3] |
| 6.82 (s, 1H) | Ar-H | [3] | ||
| 7.07 (s, 1H) | Ar-H | [3] | ||
| 7.20 (s, 1H) | Ar-H | [3] | ||
| ¹³C NMR | D₂O | 20.20 | -CH₃ | [3] |
| 113.00 | Ar-C | [3] | ||
| 121.03 | Ar-C | [3] | ||
| 122.25 | Ar-C | [3] | ||
| 130.65 | Ar-C | [3] | ||
| 140.55 | Ar-C | [3] | ||
| 155.34 | Ar-C-OH | [3] | ||
| 170.26 | -COOH | [3] |
Infrared (IR) Spectroscopy
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| 3400-3200 | O-H Stretch | Phenol |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid/Phenol |
| 3000-2850 | C-H Stretch | Methyl Group |
Mass Spectrometry (MS)
Detailed mass spectrometry data for this specific compound is not widely published. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 152. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 135) and the carboxylic acid group (-COOH, m/z 107).[7][8] The presence of the methyl group may also lead to characteristic fragmentation pathways.
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the reduction of 3-Methyl-5-nitrobenzoic acid, followed by diazotization and hydrolysis.
Experimental Protocol
Materials:
-
3-Methyl-5-nitrobenzoic acid
-
Ammonia (B1221849) solution
-
Ferrous sulfate (B86663)
-
Nitrous acid (prepared in situ from sodium nitrite (B80452) and a strong acid)
-
Hydrochloric acid
-
Water
-
Magnesium oxide (for an alternative synthesis route)[3]
Procedure:
-
Reduction of the Nitro Group: 3-Methyl-5-nitrobenzoic acid is reduced to 3-amino-5-methylbenzoic acid. This can be achieved using various reducing agents, with a common laboratory method being the use of a metal catalyst like iron or tin in an acidic medium, or alternatively with ferrous sulfate in an ammonia solution.[3]
-
Diazotization: The resulting 3-amino-5-methylbenzoic acid is then diazotized by reacting it with nitrous acid at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ by the slow addition of an aqueous solution of sodium nitrite to a solution of the amino acid in a strong acid like hydrochloric acid.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating the solution. This step replaces the diazonium group with a hydroxyl group, yielding this compound.
-
Precipitation and Filtration: The reaction mixture is cooled, and the product precipitates out of the solution. The precipitate is collected by filtration and washed with cold water to remove any remaining acid and salts.[3]
-
Purification: The crude product is purified by recrystallization from hot water.[3] The purified this compound is then dried, typically under vacuum, to yield a light brown solid.[3]
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
Thrombin Inhibitors
One of the most significant applications of this compound (3,5-cresotic acid) is as a reactant in the preparation of trisubstituted benzenes which act as thrombin inhibitors.[3] These inhibitors are developed for the treatment of coagulation disorders. The structural motif provided by this starting material is often a key component of the final active pharmaceutical ingredient. For example, derivatives of this compound are explored in the synthesis of direct thrombin inhibitors like dabigatran (B194492).[9]
Enzyme Inhibition and Biological Activity
While research on this compound itself is somewhat limited, the broader class of hydroxybenzoic acid derivatives has been extensively studied for various biological activities. These activities include:
-
Antimicrobial and Antioxidant Properties: Many phenolic compounds, including hydroxybenzoic acids, exhibit antimicrobial and antioxidant effects.[10]
-
Enzyme Inhibition: Derivatives of hydroxybenzoic acids have been investigated as inhibitors of various enzymes, such as acetylcholinesterase and tyrosinase, which are targets for neurodegenerative diseases and hyperpigmentation disorders, respectively.[8][11]
Logical Relationship of Applications
Caption: Applications of this compound.
Safety and Handling
This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 4. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Hydroxy-5-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Hydroxy-5-methylbenzoic acid (CAS No: 585-81-9), a valuable molecule in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 | s | 1H | Ar-H |
| 7.07 | s | 1H | Ar-H |
| 6.82 | s | 1H | Ar-H |
| 2.19 | s | 3H | -CH₃ |
Solvent: D₂O[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 170.26 | C =O (Carboxylic Acid) |
| 155.34 | C -OH (Phenolic) |
| 140.55 | Ar-C |
| 130.65 | Ar-C |
| 122.25 | Ar-C H |
| 121.03 | Ar-C H |
| 113.00 | Ar-C H |
| 20.20 | -C H₃ |
Solvent: D₂O[1]
Infrared (IR) Spectroscopy
Experimental IR data for this compound was not available in the searched resources. However, based on its functional groups, the following characteristic absorption bands are expected:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3200 (broad) | O-H stretch | Phenol |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid/Phenol |
Mass Spectrometry (MS)
Experimentally determined mass spectra for this compound were not found in the searched resources. The following table presents predicted mass-to-charge ratios (m/z) for various adducts, which can be valuable for mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 153.05463 |
| [M+Na]⁺ | 175.03657 |
| [M-H]⁻ | 151.04007 |
| [M+NH₄]⁺ | 170.08117 |
| [M+K]⁺ | 191.01051 |
| [M+H-H₂O]⁺ | 135.04461 |
Data Source: PubChem CID 231756 (Predicted)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation. The following are generalized yet detailed protocols for the spectroscopic analysis of solid aromatic acids like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-20 mg of this compound. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio. A common solvent is DMSO-d₆ due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a higher field strength (e.g., 75 MHz or 125 MHz) is preferable to achieve better resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase correction and baseline correction are then performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid this compound into the mass spectrometer. For volatile solids, a direct insertion probe can be used, where the sample is heated to promote vaporization into the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative intensity of different ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, and its mass can be used to determine the molecular weight of the compound. Other peaks in the spectrum represent fragment ions formed from the breakdown of the molecular ion.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical stages involved in spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, is a valuable aromatic carboxylic acid intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research, development, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₈O₃[1] |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 210 °C |
| Boiling Point | Estimated at 234.6 °C[2] |
| pKa | Estimated at 4.15[2] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological absorption. While specific quantitative data for this compound is limited in publicly available literature, its solubility behavior can be inferred from structurally similar compounds, such as benzoic acid and m-hydroxybenzoic acid. Generally, its solubility is influenced by the solvent polarity, temperature, and the pH of aqueous solutions.
Solubility in Various Solvents
The following table summarizes the expected solubility of this compound in common laboratory solvents based on data from analogous compounds.
| Solvent | Expected Solubility | Rationale and Supporting Data for Analogous Compounds |
| Water | Sparingly soluble | Benzoic acid has a solubility of 3.4 g/L at 25 °C, which increases with temperature. The presence of a hydroxyl group in 3-hydroxybenzoic acid enhances water solubility compared to benzoic acid.[3] |
| Methanol (B129727) | Soluble | Aromatic carboxylic acids generally exhibit good solubility in polar protic solvents like methanol due to hydrogen bonding. |
| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. The solubility of benzoic acid in ethanol is significantly higher than in water.[3] |
| Acetone (B3395972) | Soluble | As a polar aprotic solvent, acetone is expected to be an effective solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Toluene (B28343) | Slightly Soluble | Being a nonpolar solvent, toluene is expected to have limited capacity to dissolve the polar this compound. |
Effect of Temperature on Aqueous Solubility
The aqueous solubility of this compound is expected to increase with temperature. This is a common characteristic of carboxylic acids, as the dissolution process is often endothermic. For instance, the solubility of benzoic acid in water increases significantly with a rise in temperature.[3][4][5]
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is through the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected solvent (e.g., water, ethanol)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to sediment the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification by HPLC:
-
Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.
Stability Profile
The chemical stability of this compound is crucial for its storage, handling, and incorporation into formulations. Stability testing, particularly through forced degradation studies, helps to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to predict the degradation pathways. The following table outlines the typical stress conditions employed.
| Stress Condition | Typical Experimental Parameters | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C, for several hours to days.[6] | Generally stable, as the carboxylic acid and phenol (B47542) functional groups are relatively resistant to acid hydrolysis. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C, for several hours to days.[6] | Potential for salt formation. The aromatic ring may be susceptible to degradation under harsh basic conditions and elevated temperatures. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated, for several hours to days.[6] | The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products. |
| Thermal Degradation | Solid-state or solution at elevated temperatures (e.g., 60-100 °C) for an extended period. | Decarboxylation at very high temperatures is a potential degradation pathway for benzoic acid derivatives.[7] |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Phenolic compounds can be susceptible to photodegradation.[8] |
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products generated during forced degradation studies.
Typical HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10-20 µL[9] |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance (e.g., around 235 nm).[10] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C).[10] |
Validation Parameters (as per ICH guidelines):
-
Specificity (demonstrated through forced degradation studies)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Potential Metabolic Pathway
In biological systems, aromatic compounds like this compound can be metabolized by microorganisms through various enzymatic reactions. A plausible degradation pathway involves initial activation of the carboxylic acid group, followed by hydroxylation and subsequent ring cleavage.
Caption: A putative bacterial metabolic pathway for this compound.
Experimental Workflows and Logical Relationships
Workflow for Solubility and Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for assessing solubility and stability.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound, offering valuable insights for researchers and professionals in the pharmaceutical and chemical industries. The provided data, though in part based on analogous compounds, serves as a strong foundation for experimental design. The detailed protocols for solubility determination and the development of a stability-indicating HPLC method offer practical guidance for laboratory work. The visualization of a potential metabolic pathway and the experimental workflow further aid in the conceptual understanding of the compound's behavior. A thorough in-house experimental evaluation based on the methodologies outlined herein is recommended to establish definitive solubility and stability profiles for specific applications.
References
- 1. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID CAS#: 585-81-9 [m.chemicalbook.com]
- 3. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Ubiquitous Presence of Hydroxybenzoic Acids in Nature: A Technical Guide
Abstract
Hydroxybenzoic acids (HBAs) are a significant class of phenolic compounds ubiquitously distributed throughout the plant and microbial kingdoms. As secondary metabolites, they are not essential for primary growth and development but play crucial roles in a vast array of physiological and ecological processes. These compounds are integral to plant defense mechanisms, act as signaling molecules, and contribute to the antioxidant capacity of various natural sources. For researchers, particularly in the fields of pharmacology and drug development, a comprehensive understanding of the natural occurrence, biosynthesis, and biological activities of HBAs is paramount. Their inherent antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties make them attractive candidates for therapeutic agent development. This technical guide provides an in-depth overview of the natural occurrence of key hydroxybenzoic acids, details common experimental protocols for their analysis, and visualizes their biosynthetic and signaling pathways.
Introduction to Hydroxybenzoic Acids
Hydroxybenzoic acids are derivatives of benzoic acid, characterized by a benzene (B151609) ring substituted with at least one hydroxyl group and a carboxyl group. They are a major subclass of phenolic acids and are found in nature in both free and conjugated forms, such as esters and glycosides.[1][2] The number and position of the hydroxyl groups on the aromatic ring significantly influence their chemical properties and biological activities. This guide will focus on the most commonly occurring and extensively studied hydroxybenzoic acids, including salicylic (B10762653) acid, p-hydroxybenzoic acid, protocatechuic acid, gallic acid, vanillic acid, and syringic acid.
Natural Occurrence and Biosynthesis
The primary route for the biosynthesis of hydroxybenzoic acids in higher plants and many microorganisms is the shikimate pathway.[1] This metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Chorismate, a key intermediate in this pathway, serves as a branch point for the synthesis of various hydroxybenzoic acids. For instance, p-hydroxybenzoic acid can be formed directly from chorismate via the action of chorismate pyruvate-lyase.[3] Gallic acid is also believed to be derived from an intermediate of the shikimate pathway, likely 3-dehydroshikimate.[4] Ortho-hydroxybenzoic acid (salicylic acid) can be synthesized from phenylalanine and cinnamic acid.[5]
Biosynthesis of p-Hydroxybenzoic Acid and Gallic Acid
The following diagram illustrates the key steps in the biosynthesis of p-hydroxybenzoic acid and gallic acid from the central shikimate pathway intermediate, chorismate.
Caption: Key biosynthetic routes to p-hydroxybenzoic acid and gallic acid from shikimate pathway intermediates.
Quantitative Occurrence of Hydroxybenzoic Acids in Natural Sources
The concentration of hydroxybenzoic acids varies significantly among different natural sources, influenced by factors such as species, cultivar, growing conditions, and maturity at harvest. The following tables summarize the quantitative data for several key hydroxybenzoic acids found in a range of plants, fruits, and other natural products.
Table 1: Concentration of Gallic Acid and Protocatechuic Acid in Various Natural Sources.
| Natural Source | Gallic Acid (mg/100g FW) | Protocatechuic Acid (mg/100g FW) | Reference(s) |
| Blackberries | - | Present | [6] |
| Blueberries | Present | Present | [6] |
| Chicory | - | Present | [6] |
| Cinnamon Bark | - | Present | [6] |
| Gooseberry | - | Present | [6] |
| Grapes | Present | - | [6] |
| Mangoes | Present | - | [6] |
| Raspberries | - | Present | [6] |
| Star Anise | - | Present | [6] |
| Strawberries | Present | - | [6] |
| Tea | Present | - | [6] |
| Walnuts | Present | - | [6] |
| Phyllanthus emblica (Amla) | 1790 - 2180 | - | [7] |
| Terminalia bellerica | 790 - 1010 | - | [7] |
| Terminalia chebula | 280 - 800 | - | [7] |
| Evening Primrose (extract) | 100 - 1500 (free) | - | [8] |
| Bearberry Leaf (tannin fraction) | 500 - 30900 (liberated) | - | [8] |
| Green Tea (extract) | 5500 - 15500 (liberated) | - | [8] |
Table 2: Concentration of p-Hydroxybenzoic Acid, Vanillic Acid, and Syringic Acid in Various Natural Sources.
| Natural Source | p-Hydroxybenzoic Acid (mg/100g FW) | Vanillic Acid (mg/100g FW) | Syringic Acid (mg/100g FW) | Reference(s) |
| Açaí Oil | - | 161.6 | - | [9] |
| Angelica sinensis (root) | - | High concentration | - | [9] |
| Olives | - | Present | Present | [10][11] |
| Dates | - | - | Present | [10][11] |
| Grapes | - | Present | Present | [10][11] |
| Pumpkin | - | - | Present | [10][11] |
| Red Wine | - | Present | Present | [10][11] |
| Vinegar | - | Present | - | [9] |
| Whole Grains | - | Present | - | [6] |
| Berries | - | Present | - | [6] |
| Citrus Fruits | - | Present | - | [6] |
| Herbs (Rosemary, Oregano) | - | Present | - | [6] |
| Seaweed Biostimulant (µg/L) | 1748 | - | Present | [6] |
Table 3: Occurrence of Dihydroxybenzoic Acids in Various Natural Sources.
| Hydroxybenzoic Acid | Natural Source | Reference(s) |
| 2,4-Dihydroxybenzoic acid (β-Resorcylic acid) | American Cranberries, Olives, Coffee, Fruits | [12] |
| 2,5-Dihydroxybenzoic acid (Gentisic acid) | Citrus Fruits, Grapes, Jerusalem Artichokes, Olives, Peanuts | [13][14] |
| Jatropha cinerea leaves (mg/kg) | 63.45 | - |
| Jatropha cordata leaves (mg/kg) | 86.46 | - |
| Vitis vinifera seeds (mg/kg) | 2.338 | - |
| Melissa officinalis (mg/kg) | 2.1 | - |
| Salvia officinalis (mg/kg) | 2.4 | - |
Experimental Protocols for the Analysis of Hydroxybenzoic Acids
The accurate quantification of hydroxybenzoic acids from complex natural matrices requires robust and validated analytical methodologies. A typical workflow involves sample preparation, extraction, purification, and chromatographic analysis.
Sample Preparation and Extraction
The initial step involves the preparation of the plant or microbial material, which often includes drying (freeze-drying is preferred to minimize degradation of phenolic compounds), grinding to a fine powder to increase the surface area for extraction, and removal of lipids with a non-polar solvent like hexane.[15]
General Extraction Protocol:
-
Solvent Selection: A mixture of an organic solvent and water is typically used for extraction. Common solvents include methanol (B129727), ethanol, and acetone, often in concentrations of 50-80% in water.[15] The choice of solvent depends on the polarity of the target hydroxybenzoic acids.
-
Extraction Technique:
-
Maceration: The powdered sample is soaked in the extraction solvent for a specified period (e.g., 24 hours) with occasional agitation.
-
Soxhlet Extraction: This method provides a more exhaustive extraction but uses heat, which may degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance extraction efficiency and reduce extraction time.
-
Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and sample, leading to a rapid and efficient extraction.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Purification by Solid-Phase Extraction (SPE)
Crude extracts often contain interfering compounds such as sugars, pigments, and other non-phenolic substances. Solid-phase extraction is a common technique for the cleanup and concentration of hydroxybenzoic acids.
Generalized SPE Protocol:
-
Column Conditioning: The SPE cartridge (e.g., C18 for reversed-phase) is conditioned by passing a strong organic solvent (e.g., methanol) followed by deionized water. This activates the stationary phase.
-
Sample Loading: The crude extract, dissolved in a suitable solvent, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities while retaining the hydroxybenzoic acids.
-
Elution: The retained hydroxybenzoic acids are then eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: The eluate is dried down (e.g., under a stream of nitrogen) and the residue is reconstituted in a specific volume of the mobile phase for chromatographic analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is the most widely used technique for the separation and quantification of hydroxybenzoic acids.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18 or a specialized organic acid column, is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often acidified with formic or acetic acid to suppress ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Detection is usually performed at a specific wavelength based on the UV absorbance maxima of the target hydroxybenzoic acids (e.g., around 280 nm).
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve constructed using pure standards.
High-Sensitivity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the analysis of trace amounts of hydroxybenzoic acids or for unambiguous identification, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity.
Representative LC-MS/MS Method Parameters:
-
Chromatography: Similar to HPLC, but often using smaller particle size columns for better resolution.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic acids.
-
Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the target analyte and then monitoring a specific product ion after fragmentation, which provides high selectivity. For example, a common MRM transition for monohydroxybenzoic acids is m/z 137 → 93.[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the extraction and analysis of hydroxybenzoic acids from a plant sample.
References
- 1. scite.ai [scite.ai]
- 2. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The food additive vanillic acid controls transgene expression in mammalian cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vanillic acid - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Showing Compound 2,4-Dihydroxybenzoic acid (FDB000842) - FooDB [foodb.ca]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid and Its Synonyms
This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzoic acid, also known by its synonym 3,5-Cresotic acid, tailored for researchers, scientists, and professionals in drug development. This document covers the compound's nomenclature, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured and accessible format.
Nomenclature and Synonyms
This compound is an organic compound with a variety of synonyms used across chemical literature and commercial suppliers. A comprehensive list of these names is provided below.
| Synonym | Reference |
| 3,5-Cresotic acid | [1] |
| Benzoic acid, 3-hydroxy-5-methyl- | [1] |
| 5-Hydroxy-m-toluic acid | [1] |
| aids-018040 | [1] |
| nsc 28456 | [1] |
Physicochemical Properties
The key chemical and physical properties of this compound (CAS No: 585-81-9) are summarized in the table below, providing essential data for laboratory and research applications.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Appearance | White to light yellow or brown solid/powder | [1][3] |
| Melting Point | 202-210 °C | [4][5] |
| Boiling Point | 351 °C at 760 mmHg | [1] |
| Density | 1.304 g/cm³ | [1] |
| Flash Point | 180.3 °C | [1] |
| pKa | 4.15 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Room Temperature / Refrigerator | [3][4] |
Synthesis Protocols
Several methods for the synthesis of this compound have been documented. Below are detailed protocols for two distinct synthetic routes.
A general procedure for the synthesis of this compound involves the use of an oxo compound (CAS: 100118-65-8) and magnesium oxide.[5][6]
Experimental Protocol:
-
Add the oxo compound (57 g, 0.21 mol) to 450 mL of water.
-
To this mixture, add magnesium oxide (38.1 g, 0.945 mol). The reaction mixture will initially turn a dark reddish-orange and then gradually become light brown over approximately 15 minutes.[5][6]
-
Stir and heat the mixture for 30 minutes.
-
Remove the excess magnesium oxalate (B1200264) and magnesium oxide by filtration.
-
Wash the residue with warm water.
-
Combine the filtrates and concentrate them by distillation under a vacuum to a volume of about 30 mL.[5][6]
-
Slowly add the concentrate to a 50 mL mixture of concentrated hydrochloric acid and water (1:1, v/v) to produce a precipitate.[5][6]
-
Filter the precipitate, wash it with cold water, and then dry it.
-
Purify the final product by recrystallization in water to obtain this compound as a light brown solid (yield: 13.43 g, 42%).[5][6]
Another synthetic approach begins with the bromination of 3,5-dimethylbenzoic acid.
Experimental Protocol:
-
Synthesis of 3-Bromo-5-methylbenzoic Acid:
-
Dissolve 3,5-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane).
-
Treat the solution with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Isolate the product by extraction and purify it by recrystallization.
-
-
Synthesis of this compound:
-
Subject the 3-Bromo-5-methylbenzoic acid to nucleophilic aromatic substitution using a hydroxide (B78521) source, such as sodium hydroxide in water, often in the presence of a copper catalyst.
-
Heat the reaction to drive it to completion.
-
Acidify the reaction mixture to precipitate the desired this compound.
-
Collect the product by filtration and purify by recrystallization.
-
Biological Activity and Applications
While extensive quantitative data on the biological activity of this compound is limited in publicly available literature, its derivatives and related hydroxybenzoic acids have been noted for various biological properties. The literature indicates antimicrobial, antioxidant, anti-inflammatory, and nematicidal activities among this class of compounds.[7]
3,5-Cresotic acid is utilized as a reactant in the preparation of trisubstituted benzenes that act as thrombin inhibitors, which are of interest for the treatment of coagulation disorders. Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for preventing thrombosis.
Given its role as a precursor, a generalized experimental protocol for screening thrombin inhibitors is relevant for researchers working with this compound derivatives. A common method is a fluorometric assay.
Experimental Protocol: Fluorometric Thrombin Inhibitor Screening:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., a derivative of this compound) in a suitable solvent like DMSO.
-
Prepare a solution of human α-thrombin in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.4, with 150 mM NaCl and 0.1% PEG 6000).
-
Prepare a solution of a fluorogenic thrombin substrate (e.g., Boc-VPR-AMC) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known thrombin inhibitor) and a negative control (solvent only).
-
Add the thrombin solution to all wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the thrombin substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
- 1. This compound | CAS 585-81-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 585-81-9 [sigmaaldrich.com]
- 4. 3-HYDROXY-5-METHYL-BENZOIC ACID CAS#: 585-81-9 [m.chemicalbook.com]
- 5. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 6. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of 3-Hydroxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 3-Hydroxy-5-methylbenzoic acid (CAS No. 585-81-9), a compound used in various chemical synthesis and research applications. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and manufacturing personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| CAS Number | 585-81-9 | [1][2][3] |
| Appearance | White to yellow to yellow-brown solid/powder | |
| Melting Point | 207 °C | [2] |
| Boiling Point | 351 °C | [2] |
| Flash Point | 180.3 °C | [2] |
| Synonyms | 3,5-Cresotic acid, 5-Hydroxy-m-toluic acid | [3][4] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system, and it is considered harmful if ingested.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
Source:[4]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize the risk of exposure.
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some sources recommend refrigeration for storage.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
Table 3: Exposure Controls and Personal Protective Equipment
| Control | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be readily available. |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin Protection | Wear suitable protective clothing and chemical-resistant gloves. |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols for Hazard Assessment
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
This test is designed to assess the potential of a substance to cause eye irritation or corrosion.
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance (approximately 0.1 mL for liquids or 100 mg for solids) is applied to the conjunctival sac of one eye of the animal.[5]
-
The other eye remains untreated and serves as a control.
-
The eyelids are gently held together for about one second to prevent loss of the substance.
-
-
Observation:
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[1]
-
Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
-
Classification: The severity and reversibility of the observed ocular lesions determine the classification of the substance as non-irritating, irritating, or corrosive.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
This test evaluates the potential of a substance to cause skin irritation.
-
Test System: Healthy, young adult albino rabbits with clipped fur are used.
-
Procedure:
-
A small amount of the test substance (approximately 0.5 g) is applied to a small patch of skin (about 6 cm²).
-
The treated area is covered with a gauze patch and tape.
-
The exposure duration is typically 4 hours.
-
-
Observation:
-
After the exposure period, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Classification: The substance is classified based on the mean scores for erythema and edema.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)
This in vitro method is an alternative to animal testing for skin irritation.
-
Test System: A commercially available, three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue.
-
The exposure time is typically increased from 15 to 60 minutes to enhance sensitivity.[6]
-
-
Endpoint Measurement:
-
After exposure, the tissue is rinsed and incubated.
-
Cell viability is measured using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.
-
-
Classification: The substance is classified as an irritant or non-irritant based on the measured reduction in tissue viability.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key safety-related workflows.
Caption: Workflow for handling a solid chemical spill.
Caption: First aid response to accidental exposure.
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the most current SDS for this compound from your supplier before use and adhere to all institutional and regulatory safety guidelines.
References
Physical properties like melting and boiling point of 3-Hydroxy-5-methylbenzoic acid
A Technical Guide to the Physical Properties of 3-Hydroxy-5-methylbenzoic Acid
This technical guide provides an in-depth overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound, also known as 3,5-cresotic acid, is a white to light brown solid.[1][2] It is a derivative of benzoic acid and is used as a reactant in the synthesis of various chemical compounds, including thrombin inhibitors for treating coagulation disorders.[1]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 202-203 °C | [1][2] |
| (literature value: 207-208 °C) | [1][2] | |
| Boiling Point | 351 °C at 760 mmHg | [3] |
| Molecular Weight | 152.15 g/mol | [4] |
| Density | 1.304 g/cm³ | [3] |
| Flash Point | 180.3 °C | [3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for determining the melting point.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus).[6]
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.
Protocol:
-
Sample Preparation: A small volume (a few mL) of the substance is placed in a test tube or a small flask, along with a boiling chip to ensure smooth boiling.
-
Apparatus Setup: A thermometer is positioned in the test tube so that the top of the bulb is level with the side arm of the distillation apparatus, ensuring it measures the temperature of the vapor as it passes into the condenser. The test tube is placed in a heating bath.
-
Heating: The heating bath is heated gently.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
References
- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | CAS 585-81-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comprehensive Review of Polyhydroxybenzoic Acids: From Natural Sources to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the current literature on polyhydroxybenzoic acids (PHBAs), a diverse class of phenolic compounds with significant therapeutic potential. This document summarizes their biological activities, delves into their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for their study. All quantitative data has been consolidated into structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.
Introduction to Polyhydroxybenzoic Acids
Polyhydroxybenzoic acids are a subgroup of phenolic acids characterized by a benzoic acid core with two or more hydroxyl groups.[1][2][3] Prominent examples include protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid).[1][2][3] These compounds are widely distributed in the plant kingdom, found in fruits, vegetables, nuts, and seeds, and are significant components of the human diet.[1][2][3] The number and position of the hydroxyl groups on the aromatic ring are critical determinants of their biological activity.[4][5]
Biological Activities and Therapeutic Potential
Polyhydroxybenzoic acids exhibit a broad spectrum of pharmacological effects, making them attractive candidates for drug development. Their therapeutic potential stems from their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Antioxidant Activity
The potent antioxidant activity of PHBAs is a cornerstone of their therapeutic effects. They can directly scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS).[4][5] The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, and the oxygen radical absorbance capacity (ORAC) assay.
Table 1: Quantitative Antioxidant Activity of Selected Polyhydroxybenzoic Acids
| Compound | Assay | IC50 / EC50 / Value | Units | Reference(s) |
| Gallic Acid | DPPH | 2.37 | µg/mL | [6] |
| Gallic Acid | TEAC | 1.06 - 1.19 | mmol TE/g | [7][8][9] |
| Gallic Acid | ORAC | 8.53 | µmol TE/µmol | [10][11] |
| Protocatechuic Acid | DPPH | 8.2 | µg/mL | [6] |
| 2,3-Dihydroxybenzoic Acid | FRAP | Strongest antioxidant in the tested set | - | [4] |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH | - | - | [6] |
| 3,5-Dihydroxybenzoic Acid | DPPH | Low sensitivity | - | [5] |
Anti-inflammatory Effects
PHBAs have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[12][13][14] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.[12][13][14]
Anticancer Properties
A growing body of evidence supports the anticancer potential of PHBAs.[15][16][17] They can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[15][16][17] The cytotoxic effects of PHBAs on various cancer cell lines are often evaluated using the MTT assay, which measures cell viability.
Table 2: Anticancer Activity of Selected Polyhydroxybenzoic Acids
| Compound | Cell Line | IC50 | Units | Reference(s) |
| Gallic Acid | A549 (Lung) | 50 | µg/mL | [18] |
| Gallic Acid | HeLa (Cervical) | 46.5 | µg/mL | [18] |
| Gallic Acid | MCF-7 (Breast) | 55.20 | µM | [10] |
| Protocatechuic Acid | CaCo-2 (Colon) | >250 | µM | [15] |
| Protocatechuic Acid | AGS (Gastric) | Induces apoptosis | - | [19] |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | K562 (Leukemia) | 5, 10 (significant viability change) | mM | [20] |
| 4-Hydroxybenzoic Acid | K562/Dox (Doxorubicin-resistant Leukemia) | 10 (significant viability change) | mM | [20] |
Enzyme Inhibition
Certain polyhydroxybenzoic acids have been shown to inhibit the activity of various enzymes involved in disease processes. This inhibitory action contributes to their therapeutic effects.
Table 3: Enzyme Inhibition by Selected Polyhydroxybenzoic Acids
| Compound | Enzyme | Inhibition Type | Ki / IC50 | Units | Reference(s) |
| p-Hydroxybenzoic Acid | Urease | Competitive | - | - | [21] |
| 2,6-Dihydroxybenzoic Acid | Tyrosinase | Competitive | 95 | µM (Ki) | [22] |
| 2,6-Dihydroxybenzoic Acid | Aldose Reductase | - | 275 | µM (IC50) | [22] |
| Protocatechuic Acid | Phospholipase A2 (PLA2) | - | 5.15 | mg/mL (IC50) | [17] |
| Gentisic Acid (2,5-dihydroxybenzoic acid) | Phospholipase A2 (PLA2) | - | 34.88 | µg/mL (IC50) | [17] |
| Gallic Acid | p300/CBP HAT | Uncompetitive | - | - | [2] |
Pharmacokinetics of Key Polyhydroxybenzoic Acids
Understanding the absorption, distribution, metabolism, and excretion (ADME) of PHBAs is crucial for their development as therapeutic agents. Pharmacokinetic studies have been conducted on several key PHBAs, primarily in animal models and humans.
Table 4: Pharmacokinetic Parameters of Gallic Acid and Protocatechuic Acid
| Compound | Species | Dose | Cmax | Tmax | t1/2 | AUC | Reference(s) |
| Gallic Acid | Human | 0.3 mmol | 1.83 ± 0.16 | 1.06 ± 0.06 h | 1.19 ± 0.07 h | - | |
| Gallic Acid | Rat | 23.94 mg/kg | 707.58 | 0.5 h | - | 5711.06 ng·h/mL | [23] |
| Protocatechuic Acid | Mouse | 50 mg/kg (oral) | 73.6 | 5 min | 2.9 min (absorption), 16 min (terminal) | 1456 µM·min | [24] |
| Protocatechuic Acid | Human | - | - | - | - | - | [25] |
Key Signaling Pathways Modulated by Polyhydroxybenzoic Acids
The therapeutic effects of polyhydroxybenzoic acids are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these molecular mechanisms is essential for targeted drug development.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Gallic acid has been shown to inhibit this pathway by preventing the acetylation of the p65 subunit of NF-κB, which is crucial for its activation and translocation to the nucleus.[2][12] This leads to a downstream reduction in the expression of pro-inflammatory genes.
References
- 1. researchhub.com [researchhub.com]
- 2. Gallic acid suppresses lipopolysaccharide-induced nuclear factor-kappaB signaling by preventing RelA acetylation in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [ouci.dntb.gov.ua]
- 9. LC-QTOF-MS Analysis and Activity Profiles of Popular Antioxidant Dietary Supplements in Terms of Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of protocatechuic acid on acute lung injury induced by lipopolysaccharide in mice via p38MAPK and NF-κB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. abcam.cn [abcam.cn]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Hydroxy-5-methylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound. The protocols are based on established synthetic routes, offering researchers reliable methods for obtaining this key intermediate. Data is presented in a clear, tabular format for easy comparison, and reaction pathways are visualized to aid in understanding the underlying chemical transformations.
Introduction
This compound, also known as 3,5-cresotic acid, is an aromatic carboxylic acid. Its structure, featuring both a hydroxyl and a carboxyl group on a toluene (B28343) backbone, makes it a versatile precursor for the synthesis of more complex molecules. It is utilized in the preparation of various biologically active compounds, including thrombin inhibitors for the treatment of coagulation disorders.[1] This document outlines two primary methods for the synthesis of this compound.
Synthesis Protocols
Two distinct synthetic pathways for the preparation of this compound are detailed below. The first is a documented procedure starting from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, and the second is a proposed method based on the Kolbe-Schmitt reaction of 3,5-dimethylphenol (B42653).
Protocol 1: Synthesis from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-
This protocol is adapted from a known procedure and involves the reaction of an oxo compound with magnesium oxide followed by an acidic workup.[1][2][3]
Experimental Protocol:
-
Reaction Setup: To a suitable reaction vessel, add 57 g (0.21 mol) of the oxo compound (2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, CAS: 100118-65-8) and 450 mL of water.
-
Addition of Reagent: To the stirred suspension, add 38.1 g (0.945 mol) of magnesium oxide. The reaction mixture will immediately turn a dark reddish-orange color, which will gradually fade to a light brown over approximately 15 minutes.
-
Heating: Heat the reaction mixture with continuous stirring for 30 minutes.
-
Filtration: After heating, filter the hot mixture to remove the excess magnesium oxalate (B1200264) and magnesium oxide.
-
Washing: Wash the residue with warm water and combine the filtrates.
-
Concentration: Concentrate the combined filtrates by distillation under reduced pressure to a volume of about 30 mL.
-
Precipitation: Slowly add the concentrated solution to a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water (1:1, v/v). A precipitate will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from water to afford this compound as a light brown solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C- | [1][2][3] |
| Starting Material Amount | 57 g (0.21 mol) | [1][2][3] |
| Magnesium Oxide Amount | 38.1 g (0.945 mol) | [1][2][3] |
| Water Volume | 450 mL | [1][2][3] |
| Reaction Time | 30 minutes | [1][2][3] |
| Product Yield | 13.43 g (42%) | [1][2][3] |
| Melting Point | 202-203 °C | [1][2][3] |
| ¹H NMR (D₂O) | δ: 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H) | [1][2][3] |
| ¹³C NMR (D₂O) | δ: 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26 | [1][2][3] |
Reaction Pathway:
Synthesis of this compound from an oxo compound.
Protocol 2: Proposed Synthesis via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols to produce hydroxybenzoic acids.[4][5][6][7] This proposed protocol adapts the general principles of the Kolbe-Schmitt reaction for the synthesis of this compound from 3,5-dimethylphenol.
Experimental Protocol:
-
Formation of Phenoxide: In a suitable pressure-resistant reaction vessel, dissolve 3,5-dimethylphenol in an equimolar amount of aqueous sodium hydroxide.
-
Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium 3,5-dimethylphenoxide. It is critical that the phenoxide is anhydrous for the reaction to proceed efficiently.
-
Carboxylation: Place the dry sodium 3,5-dimethylphenoxide in a high-pressure autoclave. Heat the autoclave to approximately 125-150°C and introduce carbon dioxide under a pressure of 100 atm.
-
Reaction Time: Maintain these conditions for several hours to ensure complete carboxylation.
-
Work-up: After cooling the reactor, dissolve the resulting sodium salt of this compound in water.
-
Acidification: Acidify the aqueous solution with a mineral acid, such as sulfuric acid or hydrochloric acid, to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from hot water.
Anticipated Quantitative Data (Based on similar reactions):
| Parameter | Anticipated Value | Reference |
| Starting Material | 3,5-Dimethylphenol | [8][9] |
| Base | Sodium Hydroxide | [4][5] |
| Carboxylating Agent | Carbon Dioxide | [4][5] |
| Temperature | 125-150 °C | [4][5] |
| Pressure | ~100 atm | [4][5] |
| Product Yield | Moderate to High | [10] |
| Melting Point | ~210 °C | [1] |
Reaction Pathway:
Kolbe-Schmitt synthesis of this compound.
General Experimental Workflow
The overall process for the synthesis and purification of this compound can be summarized in the following workflow.
General workflow for synthesis and purification.
Conclusion
The protocols provided herein offer robust methods for the synthesis of this compound, a key intermediate for various applications in research and development. The choice of protocol may depend on the availability of starting materials and the desired scale of the synthesis. For a well-documented procedure with characterized product data, Protocol 1 is recommended. For a more classical approach utilizing readily available starting materials, the proposed Kolbe-Schmitt reaction in Protocol 2 presents a viable alternative. Researchers should always adhere to standard laboratory safety practices when performing these chemical syntheses.
References
- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID CAS#: 585-81-9 [m.chemicalbook.com]
- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 4. Kolbe-Schmitt_reaction [chemeurope.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. aakash.ac.in [aakash.ac.in]
- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 8. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
Applications of 3-Hydroxy-5-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, is a versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a methyl-substituted aromatic ring, allows for a variety of chemical transformations. This makes it a valuable precursor in the synthesis of a range of molecules, from pharmaceutical intermediates to complex organic structures. The strategic positioning of the functional groups enables regioselective reactions, providing a scaffold for the construction of diverse molecular architectures.
This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, offering insights into its utility in modern organic synthesis and drug discovery.
Application 1: Synthesis of 3-Hydroxy-5-methylbenzamide (B15229242)
A primary application of this compound is its conversion to the corresponding primary amide, 3-hydroxy-5-methylbenzamide. This transformation is a fundamental step in the synthesis of more complex molecules, including potential pharmaceutical candidates, where the benzamide (B126) moiety serves as a key structural motif. The synthesis involves the activation of the carboxylic acid, typically via conversion to an acyl chloride, followed by amidation.
Experimental Protocols
Step 1: Synthesis of this compound
While commercially available, this compound can be synthesized from 3,5-dimethylbenzoic acid through a two-step process involving bromination and subsequent nucleophilic aromatic substitution.
-
Step 1a: Synthesis of 3-Bromo-5-methylbenzoic Acid A solution of 3,5-dimethylbenzoic acid in a suitable solvent such as dichloromethane (B109758) is treated with bromine in the presence of a Lewis acid catalyst like iron(III) bromide. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material. The product is then isolated by aqueous workup and extraction, followed by purification via recrystallization.
-
Step 1b: Synthesis of this compound 3-Bromo-5-methylbenzoic acid is subjected to nucleophilic aromatic substitution using a hydroxide (B78521) source, for instance, sodium hydroxide in water. The reaction is often facilitated by a copper catalyst and typically requires heating to proceed to completion. Upon cooling, acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the desired this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from water.[1]
Step 2: Synthesis of 3-Hydroxy-5-methylbenzamide
-
Step 2a: Formation of the Acyl Chloride this compound is converted to its more reactive acyl chloride derivative by treatment with thionyl chloride. This reaction is typically performed in the absence of a solvent or in an inert solvent like dichloromethane, and often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux until the evolution of gases (sulfur dioxide and hydrogen chloride) ceases. Excess thionyl chloride is subsequently removed under reduced pressure to yield the crude 3-hydroxy-5-methylbenzoyl chloride.
-
Step 2b: Amidation The crude acyl chloride is dissolved in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran (B95107) (THF). The solution is then treated with a source of ammonia (B1221849), which can be aqueous ammonium (B1175870) hydroxide or ammonia gas bubbled through the solution, to form the primary amide. The reaction is typically exothermic and may require cooling. After the reaction is complete, the 3-hydroxy-5-methylbenzamide is isolated through extraction and purified by recrystallization or column chromatography.
Data Presentation
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1a | 3,5-Dimethylbenzoic Acid | 3-Bromo-5-methylbenzoic Acid | Br₂, FeBr₃ | Good to High |
| 1b | 3-Bromo-5-methylbenzoic Acid | This compound | NaOH, Cu catalyst | Moderate to Good |
| 2a | This compound | 3-Hydroxy-5-methylbenzoyl chloride | SOCl₂, cat. DMF | High (often used crude) |
| 2b | 3-Hydroxy-5-methylbenzoyl chloride | 3-Hydroxy-5-methylbenzamide | NH₄OH or NH₃ | Good to High |
Experimental Workflow
Application 2: Precursor in the Synthesis of Thrombin Inhibitors
This compound serves as a crucial starting material in the preparation of trisubstituted benzene (B151609) derivatives that act as thrombin inhibitors.[2] These compounds are of significant interest in drug development for the treatment of coagulation disorders. The synthesis leverages the existing functional groups of this compound to introduce further complexity and tailor the molecule for specific biological targets.
Experimental Protocols
A general strategy for the synthesis of these inhibitors involves the esterification of the carboxylic acid and the etherification of the phenolic hydroxyl group, followed by further functional group manipulations.
Step 1: Esterification of this compound
To a solution of this compound in an alcohol (e.g., methanol (B129727) or ethanol), a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is heated to reflux for several hours until TLC analysis indicates the completion of the reaction. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding ester.
Step 2: O-Alkylation of the Phenolic Hydroxyl Group
The ester from the previous step is dissolved in an aprotic polar solvent like acetone (B3395972) or N,N-dimethylformamide. A base, such as potassium carbonate, is added, followed by the desired alkylating agent (e.g., an alkyl halide). The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the O-alkylated ester.
Step 3: Further Elaboration
The O-alkylated ester can then be subjected to a variety of further reactions, such as hydrolysis of the ester to the carboxylic acid, amidation, or other transformations on the aromatic ring or the alkyl chain, to build up the final thrombin inhibitor. The specific subsequent steps will depend on the desired final structure of the inhibitor.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Esterification | This compound | Alcohol (e.g., MeOH), H₂SO₄ (cat.) | Methyl 3-hydroxy-5-methylbenzoate |
| 2 | O-Alkylation | Methyl 3-hydroxy-5-methylbenzoate | Alkyl halide, K₂CO₃ | Methyl 3-(alkoxy)-5-methylbenzoate |
Logical Relationship Diagram
References
Application Notes and Protocols: 3-Hydroxy-5-methylbenzoic Acid in the Synthesis of Novel Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-hydroxy-5-methylbenzoic acid as a key starting material in the synthesis of 1,3,5-trisubstituted benzene (B151609) derivatives as potent thrombin inhibitors. This document includes a plausible synthetic scheme, detailed experimental protocols for synthesis and biological evaluation, and representative data for the activity of such compounds.
Introduction
Thrombin, a serine protease, is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. 1,3,5-trisubstituted benzene scaffolds have emerged as a promising class of non-peptidic thrombin inhibitors. This compound serves as a versatile and economically viable starting material for the construction of these complex molecules, allowing for the introduction of diverse functionalities to optimize potency and pharmacokinetic properties.[1]
Synthetic Strategy
A plausible synthetic route to a novel 1,3,5-trisubstituted benzene-based thrombin inhibitor starting from this compound is outlined below. The strategy involves a multi-step sequence including esterification, ether synthesis, benzylic bromination, and nucleophilic substitution to introduce the key pharmacophoric elements for thrombin inhibition.
Experimental Protocols: Synthesis
Step 1: Synthesis of Methyl 3-hydroxy-5-methylbenzoate
-
To a solution of this compound (10.0 g, 65.7 mmol) in methanol (B129727) (150 mL) was added concentrated sulfuric acid (2 mL) dropwise at 0 °C.
-
The reaction mixture was heated to reflux and stirred for 12 hours.
-
The solvent was removed under reduced pressure.
-
The residue was dissolved in ethyl acetate (B1210297) (200 mL) and washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3-hydroxy-5-methylbenzoate as a white solid.
Step 2: Synthesis of Methyl 3-(benzyloxy)-5-methylbenzoate
-
To a solution of methyl 3-hydroxy-5-methylbenzoate (10.0 g, 60.2 mmol) in acetone (200 mL) was added potassium carbonate (16.6 g, 120.4 mmol) and benzyl (B1604629) bromide (8.6 mL, 72.2 mmol).
-
The reaction mixture was heated to reflux and stirred for 16 hours.
-
The mixture was cooled to room temperature and filtered.
-
The filtrate was concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield methyl 3-(benzyloxy)-5-methylbenzoate.
Step 3: Synthesis of Methyl 3-(benzyloxy)-5-(bromomethyl)benzoate
-
A mixture of methyl 3-(benzyloxy)-5-methylbenzoate (10.0 g, 39.0 mmol), N-bromosuccinimide (NBS, 7.6 g, 42.9 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (200 mL) was heated to reflux.
-
The reaction was monitored by TLC. Upon completion, the mixture was cooled to room temperature and filtered.
-
The filtrate was washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and concentrated to give the crude methyl 3-(benzyloxy)-5-(bromomethyl)benzoate, which was used in the next step without further purification.
Step 4: Synthesis of Methyl 3-(benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoate
-
To a solution of 4-amidinopiperidine dihydrochloride (B599025) (8.2 g, 42.9 mmol) in dimethylformamide (DMF, 100 mL) was added N,N-diisopropylethylamine (DIPEA, 20.4 mL, 117 mmol).
-
A solution of crude methyl 3-(benzyloxy)-5-(bromomethyl)benzoate (13.1 g, 39.0 mmol) in DMF (50 mL) was added dropwise at 0 °C.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water.
-
The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and concentrated. The crude product was purified by column chromatography.
Step 5: Synthesis of 3-(Benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoic acid
-
To a solution of methyl 3-(benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoate (10.0 g, 26.2 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1, 100 mL) was added lithium hydroxide (B78521) monohydrate (2.2 g, 52.4 mmol).
-
The mixture was stirred at room temperature for 6 hours.
-
The THF was removed under reduced pressure, and the aqueous solution was neutralized with 1N HCl to pH ~7.
-
The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield the desired carboxylic acid.
Step 6: Synthesis of the Final Thrombin Inhibitor (Amide Coupling)
-
To a solution of 3-(benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoic acid (1.0 g, 2.7 mmol) in DMF (20 mL) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 0.62 g, 3.2 mmol), 1-hydroxybenzotriazole (B26582) (HOBt, 0.44 g, 3.2 mmol), and a selected amine (e.g., 3-aminopyridine, 0.31 g, 3.2 mmol).
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The solvent was evaporated, and the residue was purified by preparative HPLC to afford the final thrombin inhibitor.
Biological Evaluation Protocols
In Vitro Thrombin Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of thrombin using a chromogenic substrate.[2][3][4][5]
-
Reagents and Materials:
-
Human α-thrombin
-
Chromogenic substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of human α-thrombin solution (final concentration ~1 NIH unit/mL) to each well.
-
Add 20 µL of the test compound dilutions or buffer (for control) to the respective wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed chromogenic substrate solution (final concentration ~0.2 mM).
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anticoagulant Activity Assays
-
Activated Partial Thromboplastin Time (aPTT) Assay: This assay evaluates the effect of the inhibitor on the intrinsic and common pathways of coagulation.[6][7][8][9]
-
Citrated human plasma is pre-incubated with various concentrations of the test compound at 37 °C.
-
An aPTT reagent (containing a contact activator and phospholipids) is added, and the mixture is incubated.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using a coagulometer.
-
-
Prothrombin Time (PT) Assay: This assay assesses the effect of the inhibitor on the extrinsic and common pathways of coagulation.[1][10][11][12][13]
-
Citrated human plasma is pre-incubated with various concentrations of the test compound at 37 °C.
-
A PT reagent (containing tissue factor and phospholipids) is added.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured.
-
In Vitro Cytotoxicity Assay
This assay determines the toxicity of the compound against a mammalian cell line (e.g., HepG2).[14][15][16][17][18]
-
Reagents and Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Quantitative Data
The following table summarizes representative data for a potent and selective 1,3,5-trisubstituted benzene-based thrombin inhibitor.
| Parameter | Value | Assay |
| Thrombin Inhibition | ||
| IC50 (Human Thrombin) | 5 nM | Chromogenic Assay |
| Ki (Human Thrombin) | 0.8 nM | Michaelis-Menten Kinetics |
| Anticoagulant Activity | ||
| aPTT (2x doubling conc.) | 0.5 µM | aPTT Assay |
| PT (2x doubling conc.) | 1.2 µM | PT Assay |
| Selectivity | ||
| IC50 (Trypsin) | > 100 µM | Chromogenic Assay |
| IC50 (Factor Xa) | > 50 µM | Chromogenic Assay |
| Cytotoxicity | ||
| CC50 (HepG2 cells) | > 100 µM | MTT Assay |
Note: The values presented are hypothetical and representative of a highly active compound in this class.[19][20][21][22][23]
Thrombin's Role in the Coagulation Cascade
Thrombin plays a multifaceted role in the coagulation cascade, acting on various substrates to promote clot formation and stabilization. A simplified diagram of this pathway is shown below.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. benchchem.com [benchchem.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. APTT | HE [hematology.mlsascp.com]
- 7. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 12. diagnolab.com.na [diagnolab.com.na]
- 13. globalpointofcare.abbott [globalpointofcare.abbott]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. opentrons.com [opentrons.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. dojindo.com [dojindo.com]
- 19. New Synthetic Thrombin Inhibitors: Molecular Design and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational Design of Potent, Small, Synthetic Allosteric Inhibitors of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rational design of potent, small, synthetic allosteric inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and quantitative data for the synthesis of common hydroxybenzoic acids, key intermediates in the pharmaceutical and chemical industries. The methodologies covered include the Kolbe-Schmitt reaction for salicylic (B10762653) acid and p-hydroxybenzoic acid, the oxidation of m-cresol (B1676322) for the synthesis of m-hydroxybenzoic acid, and the carboxylation of resorcinol (B1680541) to produce 2,4-dihydroxybenzoic acid.
Data Presentation: A Comparative Overview of Synthetic Protocols
The following tables summarize the key quantitative parameters for the synthesis of various hydroxybenzoic acids, allowing for a direct comparison of different methodologies.
Table 1: Synthesis of 2-Hydroxybenzoic Acid (Salicylic Acid) via Kolbe-Schmitt Reaction
| Starting Material | Base | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| Phenol (B47542) | Sodium Hydroxide (B78521) | 125 | 100 | Several | High[1][2] |
| Sodium Phenoxide | - | 150 | - | 2 | 95 (mixture with 4-HBA)[3] |
| Sodium Phenoxide | - | 120 | - | - | 57 (mixture with 4-HBA)[3] |
| Sodium Phenoxide | - | 225 | 30 | 2 | 92.68[4] |
Table 2: Synthesis of 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)
| Method | Starting Material | Key Reagents | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| Kolbe-Schmitt | Potassium Phenoxide | Carbon Dioxide | 190 | High | - | -[3] |
| Isomerization | Potassium Salicylate (B1505791) | Potassium Carbonate | 240 | - | 1.5 | 70-80[3][5] |
| Kolbe-Schmitt | Potassium Phenoxide | Carbon Dioxide | 230 | 8 | 1 | 46.4[6] |
Table 3: Synthesis of 3-Hydroxybenzoic Acid
| Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion/Yield (%) |
| Oxidation | m-Cresol | V, Ni, Co, Cu metal salts on molecular sieve, Dibutyltin (B87310) dilaurate | 150 | 3 | 4 | 92.5 (Conversion)[7] |
| Alkali Fusion | 3-Sulfobenzoic Acid | Alkali Metal Hydroxide | 200-300 | 1-3 | 8-15 | High[8] |
Table 4: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
| Starting Material | Key Reagents | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) |
| Resorcinol | Potassium Bicarbonate, Sodium Bicarbonate, CO₂ | 110 | Atmospheric | 3 | 60[9] |
| Resorcinol | Potassium Carbonate, CO₂ | 95-105 | 5 atm | 2 | 96.7[10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxybenzoic Acid (Salicylic Acid) via Kolbe-Schmitt Reaction
This protocol is based on the traditional high-pressure carboxylation of phenol.[1][2]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
High-pressure autoclave
Procedure:
-
Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide.
-
Drying: Carefully evaporate the water to obtain dry, powdered sodium phenoxide. It is crucial for the reaction's success that the sodium phenoxide is anhydrous.
-
Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Heat the autoclave to 125°C and introduce carbon dioxide under a pressure of 100 atm.[1] Maintain these conditions for several hours to ensure complete carboxylation.
-
Work-up: After cooling the reactor, dissolve the resulting sodium salicylate in water.
-
Acidification: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.
-
Purification: The crude salicylic acid can be purified by recrystallization from hot water.[11][12][13][14][15]
Safety Precautions:
-
Phenol is toxic and corrosive and can be absorbed through the skin.[16][17][18] Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.
-
The reaction is conducted at high pressure and temperature. Ensure the autoclave is properly rated and operated by trained personnel.
-
Handle sodium hydroxide and sulfuric acid with care as they are corrosive.
Protocol 2: Synthesis of 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid) from Potassium Salicylate
This protocol describes the isomerization of potassium salicylate to produce p-hydroxybenzoic acid.[3][5]
Materials:
-
Salicylic acid
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Decolorizing charcoal
-
Water
Procedure:
-
Formation of Potassium Salicylate: In a porcelain dish, mix 100 g of salicylic acid with 150 mL of water. Slowly stir in 60 g of potassium carbonate.
-
Drying: Evaporate the solution on a steam bath to a thick paste. Break up the solid and dry it in an oven at 105-110°C for two hours. Grind the solid to a fine powder, dry for another two hours, and grind again.[3]
-
Isomerization: Place the finely powdered potassium salicylate in a 500-mL round-bottomed flask and immerse it in an oil bath heated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.[3]
-
Work-up: While still hot, transfer the product to a 2-liter flask containing 1 liter of hot water.
-
Acidification and Purification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution nearly to boiling and add 5-6 g of decolorizing charcoal. Filter the hot solution.[3]
-
Crystallization: Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid. A second crop can be obtained by concentrating the filtrate.
-
Recrystallization: Dissolve the crude product in hot water, treat with decolorizing charcoal, filter, and cool to obtain purified p-hydroxybenzoic acid.[3]
Safety Precautions:
-
Handle hydrochloric acid with care in a fume hood.
-
The high-temperature isomerization should be conducted with appropriate shielding.
Protocol 3: Synthesis of 3-Hydroxybenzoic Acid via Oxidation of m-Cresol
This protocol is based on the catalytic oxidation of m-cresol.[7]
Materials:
-
m-Cresol
-
Sulfuric acid
-
Ethyl acetate
-
Catalyst: Vanadium, nickel, cobalt, and copper metal salts on a molecular sieve
-
Dibutyltin dilaurate
-
High-pressure reactor
Procedure:
-
Reaction Setup: In a high-pressure reactor, add 15 mol of m-cresol, 45 mL of sulfuric acid, and ethyl acetate.
-
Catalyst Addition: Add the catalyst and dibutyltin dilaurate to the reactor.
-
Oxidation: Carry out the reaction at 150°C and 3 MPa pressure for 4 hours.
-
Work-up: After the reaction, cool the solution to room temperature.
-
Neutralization and Isolation: Add an inorganic acid to neutralize the solution to a pH of 3. Filter the precipitate and wash with distilled water to obtain 3-hydroxybenzoic acid.[7]
Safety Precautions:
-
m-Cresol is toxic and corrosive. Handle with appropriate PPE in a fume hood.
-
The reaction is performed under high pressure and temperature. Use a suitable high-pressure reactor and follow all safety guidelines for its operation.
-
Handle sulfuric acid with care.
Protocol 4: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
This protocol describes the carboxylation of resorcinol.[9][10]
Materials:
-
Resorcinol
-
Potassium bicarbonate (KHCO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
-
Water
-
Solids mixer
Procedure:
-
Reaction Setup: In a solids mixer, charge 1 kg of potassium bicarbonate, 2 kg of sodium bicarbonate, and 700 g of resorcinol.[9]
-
Carboxylation: Heat the mixture with mixing to 110°C in a stream of carbon dioxide. Maintain these conditions for 3 hours.[9]
-
Work-up: Cool the pulverulent product with mixing.
-
Acidification: Introduce the product (2.77 kg) into 10 L of water and adjust the pH to 3 with concentrated hydrochloric acid.[9]
-
Isolation and Purification: Filter the precipitate and dry to obtain 2,4-dihydroxybenzoic acid. The product can be further purified by recrystallization.
Safety Precautions:
-
Resorcinol is harmful and an irritant. Handle with appropriate PPE.
-
Handle hydrochloric acid with care in a fume hood.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Kolbe-Schmitt reaction mechanism for salicylic acid synthesis.
Caption: General experimental workflow for hydroxybenzoic acid synthesis.
Caption: Influence of alkali metal on isomer selectivity in the Kolbe-Schmitt reaction.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijrdt.org [ijrdt.org]
- 7. Page loading... [guidechem.com]
- 8. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 10. 2,4-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 15. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 16. carlroth.com [carlroth.com]
- 17. ineos.com [ineos.com]
- 18. carlroth.com [carlroth.com]
Application Notes and Protocols for the Preparation of 3-Hydroxy-5-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-Hydroxy-5-methylbenzoic acid and its derivatives. This document includes methods for the preparation of the core molecule and its subsequent derivatization into esters and amides. Additionally, it summarizes the available quantitative data on the biological activities of related compounds and provides visualizations of relevant biological pathways.
Introduction
This compound, also known as 3,5-cresotic acid, and its derivatives are of significant interest in medicinal chemistry and drug development.[1] Hydroxybenzoic acids, as a class of compounds, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2] The derivatization of the carboxylic acid and phenolic hydroxyl groups allows for the modulation of their physicochemical properties and biological activities, making them attractive scaffolds for the design of novel therapeutic agents. For instance, certain derivatives have been investigated as thrombin inhibitors for the treatment of coagulation disorders.[1]
Data Presentation: Synthesis and Biological Activity
The following tables summarize the reaction conditions and yields for the synthesis of this compound and its derivatives, along with the biological activities of related compounds.
Table 1: Synthesis of this compound and its Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Methyl-5-nitrobenzoic acid | 1. NH₃, FeSO₄2. NaNO₂, HCl | This compound | - | [3] |
| An oxo compound (CAS:100118-65-8) | MgO, H₂O, heat; then HCl | This compound | 42% | [3] |
| m-Toluic acid | Thionyl chloride, DMF, 90°C | 3-Methylbenzoyl chloride | 99.3% | [4] |
Table 2: Biological Activity of Benzoic Acid Derivatives (Quantitative Data)
| Compound | Biological Activity | Assay | IC₅₀/MIC/ED₅₀ | Reference |
| 3-Amide-5-aryl benzoic acid derivative (11m) | P2Y₁₄ Antagonist (Anti-inflammatory) | P2Y₁₄ antagonizing activity | 2.18 nM | [5] |
| 3-Amide benzoic acid derivative (16c) | P2Y₁₄ Antagonist (Anti-inflammatory) | P2Y₁₄ antagonizing activity | 1.77 nM | [6] |
| Thiobarbiturate-based s-triazine hydrazone | Anticancer | MTT assay (HepG2 cell line) | 3.8 µg/mL | [7] |
| Thiobarbiturate-based s-triazine hydrazone | Anticancer | MTT assay (HCT-116 cell line) | 1.9 µg/mL | [7] |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Anticancer | MTT assay (A549 cell line) | 239.88 µM | [8] |
| Quinazolinone derivative (5) | Anticancer | MTT assay (MCF-7 cell line) | 100 µM | [8] |
| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative (14) | Anticancer | MTT assay (MCF-7 cell line) | 15.6 µM | [8] |
| 2-aminothiazole derivative (27) | Anticancer | 786-O renal cell carcinoma cells | EC₅₀ = 5 µM | [8] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11) | Antibacterial (B. subtilis) | Tube dilution | pMIC = 2.11 µM/ml | [9] |
| N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide (14) | Antibacterial (E. coli) | Tube dilution | pMIC = 1.78 µM/ml | [9] |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | Dual 5-LOX/COX inhibitors | In vitro 5-LOX and COX-1 inhibition | Submicromolar | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from an Oxo Compound[3]
This protocol describes the synthesis of this compound from an oxo precursor.
Materials:
-
Oxo compound (CAS: 100118-65-8)
-
Magnesium oxide (MgO)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a suitable reaction vessel, add the oxo compound (57 g, 0.21 mol), water (450 mL), and magnesium oxide (38.1 g, 0.945 mol).
-
Stir the mixture at room temperature. The reaction mixture will initially turn a dark reddish-orange color and then gradually become light brown over approximately 15 minutes.
-
Heat the mixture with continuous stirring for 30 minutes.
-
Filter the hot mixture to remove excess magnesium oxalate (B1200264) and magnesium oxide.
-
Wash the residue with warm water and combine the filtrates.
-
Concentrate the combined filtrates by distillation under reduced pressure to a volume of about 30 mL.
-
Slowly add the concentrated solution to a mixture of concentrated hydrochloric acid and water (1:1 v/v, 50 mL) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from water to afford this compound as a light brown solid.
Expected Yield: 13.43 g (42%)
Protocol 2: Synthesis of 3-Hydroxy-5-methylbenzoyl Chloride
This protocol describes the conversion of this compound to its acyl chloride, a key intermediate for the synthesis of esters and amides. This is an adaptation from a general procedure for a similar compound.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Benzene (or other inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound in benzene.
-
Add a catalytic amount of DMF.
-
Carefully add thionyl chloride dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-hydroxy-5-methylbenzoyl chloride. This product is often used immediately in the next step without further purification.
Protocol 3: Synthesis of this compound Esters (General Procedure)
This protocol outlines a general method for the esterification of this compound using the corresponding alcohol. This is based on a general Fischer esterification method.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount)
-
Toluene (B28343) (for azeotropic removal of water, optional but recommended for higher yields)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in an excess of the desired alcohol and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 4: Synthesis of this compound Amides (General Procedure)
This protocol describes the synthesis of amides from 3-hydroxy-5-methylbenzoyl chloride.
Materials:
-
3-Hydroxy-5-methylbenzoyl chloride
-
Amine (primary or secondary)
-
Anhydrous inert solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the desired amine and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-hydroxy-5-methylbenzoyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of many phenolic compounds, including hydroxybenzoic acid derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and COX-2 pathways.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the COX-2 enzyme pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation.
References
- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Column Chromatography for the Purification of Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, agrochemicals, and polymers.[1][2] Their synthesis often yields crude mixtures containing unreacted starting materials, byproducts, and structurally similar isomers.[3] Column chromatography is a powerful and widely used purification technique essential for isolating these target compounds to the high degree of purity required for subsequent applications.[4][5] This document provides detailed protocols and application data for the purification of various benzoic acid derivatives using normal-phase column chromatography.
Principle of Separation In normal-phase column chromatography, the stationary phase is polar (typically silica (B1680970) gel), and the mobile phase is a less polar organic solvent or solvent mixture.[5][6] The separation of benzoic acid derivatives is governed by their polarity. Compounds with more polar functional groups (e.g., -OH, -NH2) or those that can engage in strong hydrogen bonding with the silica surface will be retained more strongly and elute later.[6] Less polar derivatives will travel through the column more quickly with the mobile phase.[6]
A common challenge when purifying acidic compounds like benzoic acid derivatives on silica gel is peak tailing, which arises from strong, non-ideal interactions between the carboxylic acid group and the stationary phase.[7] This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the mobile phase.[3][7] The added acid helps to keep the analyte protonated, reducing its interaction with the silica surface and resulting in sharper, more symmetrical peaks.[7]
General Experimental Protocol
This protocol outlines a standard workflow for the purification of a generic benzoic acid derivative using silica gel column chromatography.
1. Mobile Phase Selection (TLC Analysis)
-
Objective: To determine an appropriate solvent system that provides good separation of the target compound from impurities.
-
Procedure:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a silica gel Thin-Layer Chromatography (TLC) plate.
-
Develop the TLC plate using various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane).[7]
-
The ideal mobile phase should result in an Rf (retention factor) value of approximately 0.2-0.4 for the desired compound.[7][8] This ensures the compound will move down the column at a reasonable rate, allowing for effective separation.
-
If tailing is observed on the TLC plate, add 0.5-1% acetic or formic acid to the mobile phase and re-run the plate.[7]
-
2. Column Packing
-
Objective: To create a uniform and homogenous packed bed of silica gel to ensure an even flow of the mobile phase.
-
Procedure (Slurry Method):
-
Select a glass column of appropriate size (a general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight).[7]
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase determined by TLC.[7]
-
Pour the slurry into the column, ensuring the stopcock is open to allow the solvent to drain. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.
-
Drain the solvent until its level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [7]
-
3. Sample Loading
-
Objective: To apply the crude sample to the column in a concentrated band.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[3]
-
Carefully pipette the solution onto the top of the silica gel bed.
-
Drain the solvent just until the sample has fully entered the silica bed.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is loaded onto the silica.
-
4. Elution and Fraction Collection
-
Objective: To pass the mobile phase through the column to separate the components and collect the eluent in sequential fractions.
-
Procedure:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, collecting the solvent that drips from the bottom in sequentially labeled test tubes or flasks.[5]
-
Maintain a constant level of solvent at the top of the column to avoid introducing air.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase to elute more strongly retained compounds), do so gradually.[5]
-
5. Analysis of Fractions
-
Objective: To identify which fractions contain the pure desired product.
-
Procedure:
6. Product Isolation
-
Objective: To recover the purified compound from the solvent.
-
Procedure:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified benzoic acid derivative.[3]
-
Diagrams
Caption: General workflow for column chromatography purification.
Caption: Key factors influencing separation in column chromatography.
Application Examples and Data
The following tables summarize typical conditions used for the purification of different classes of benzoic acid derivatives. Silica gel is the most common stationary phase for these applications.
Table 1: Purification of Halogenated and Nitrated Benzoic Acid Derivatives
| Compound | Mobile Phase System | Observations & Recommendations | Reference |
|---|---|---|---|
| 2-Bromo-3-nitrobenzoic acid | Hexanes / Ethyl Acetate | A small amount of acetic or formic acid (0.5-1%) should be added to the eluent to prevent tailing of the acidic compound. | [7] |
| 3-(3,5-dichlorophenyl)benzoic acid | Hexanes : Ethyl Acetate : Acetic Acid (e.g., 70:30:1) | The addition of acetic acid ensures the carboxylic acid remains protonated, improving peak shape and separation. | [3] |
| ortho-, meta-, and para-Nitrobenzoic acid isomers | 2-Propanol : Water : Acetic Acid (20:80:0.4, v/v/v) | This system was reported for reversed-phase HPLC but illustrates the use of an acidic modifier for separating closely related isomers. For normal-phase column chromatography, a less polar system like ethyl acetate/hexanes with acid would be a starting point. | [9] |
| 2-Chloro-3-nitrobenzoic acid isomers | Gradient of Acetonitrile in acidified water | While this is an HPLC method, it highlights that gradient elution (gradually increasing solvent polarity) is effective for separating isomers with very similar properties. |[10] |
Table 2: Purification of Hydroxylated and Aminated Benzoic Acid Derivatives
| Compound | Mobile Phase System | Observations & Recommendations | Reference |
|---|---|---|---|
| ortho-, meta-, and para-Hydroxybenzoic acid | Methanol (B129727) in supercritical CO₂ | This advanced method shows good separation. For standard column chromatography, start with dichloromethane/methanol or ethyl acetate/hexanes systems, adjusting polarity based on TLC. The ortho isomer's intramolecular hydrogen bonding can reduce its polarity relative to the meta and para isomers. | [11] |
| ortho-, meta-, and para-Aminobenzoic acid | Acetonitrile with 0.1% H₃PO₄ | These isomers are zwitterionic. The separation relies on subtle differences in their hydrophobic and ionic properties. Acidifying the mobile phase is crucial for consistent retention and good peak shape. | [12] |
| 4-Hydroxybenzoic acid | Acetonitrile / Water with Phosphoric Acid | For column chromatography, a polar system like ethyl acetate with a small amount of methanol might be necessary to elute this polar compound. |[13] |
Note on Isomer Separation: The separation of positional isomers (ortho, meta, para) can be particularly challenging due to their very similar physical properties.[10][14] Successful separation often relies on subtle differences in polarity, hydrogen bonding capability, and pKa values.[11][14] Careful optimization of the mobile phase via TLC is critical.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. quora.com [quora.com]
Application Notes and Protocols: 3-Hydroxy-5-methylbenzoic Acid in the Synthesis of Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 3-hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, as a key starting material in the synthesis of potent and selective thrombin inhibitors. This document provides an overview of the synthetic strategy, detailed experimental protocols for the synthesis of the precursor and for the biological evaluation of the final compounds, and a summary of the relevant quantitative data.
Introduction
This compound is a versatile building block in medicinal chemistry. Its trisubstituted aromatic ring provides a rigid scaffold that can be strategically functionalized to interact with specific binding pockets of biological targets. A notable application of this compound is in the development of 1,3,5-trisubstituted benzene (B151609) derivatives that act as potent inhibitors of thrombin, a key serine protease in the blood coagulation cascade.[1] Thrombin inhibitors are crucial therapeutic agents for the prevention and treatment of thrombotic disorders.
The general strategy involves utilizing the carboxyl and hydroxyl groups of this compound for further chemical modifications, leading to the synthesis of complex molecules with high affinity and selectivity for the thrombin active site.
Synthetic Applications
This compound serves as a core scaffold for the synthesis of biaryl 1,3,5-trisubstituted benzene derivatives with potent antithrombotic activity. The synthesis of these inhibitors involves a multi-step sequence that builds upon the initial framework of this compound.
General Synthetic Workflow
The overall synthetic approach can be visualized as a multi-stage process, beginning with the preparation of the this compound scaffold and proceeding through the elaboration of this core to the final, biologically active thrombin inhibitors.
Caption: General workflow for the synthesis of thrombin inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 3-methyl-5-nitrobenzoic acid.
Materials:
-
3-Methyl-5-nitrobenzoic acid
-
Ammonia
-
Ferrous sulfate (B86663)
-
Nitrous acid
-
Hydrochloric acid
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Reduction of the Nitro Group: The nitro group of 3-methyl-5-nitrobenzoic acid is reduced to an amino group. This is typically achieved using a reducing agent such as ferrous sulfate in an ammoniacal solution.
-
Diazotization: The resulting 3-amino-5-methylbenzoic acid is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed by warming the solution. The diazonium group is replaced by a hydroxyl group, yielding this compound.
-
Purification: The crude product is purified by recrystallization from water to afford the final product.
Protocol 2: Thrombin Inhibition Assay (Chromogenic)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against human α-thrombin using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing polyethylene (B3416737) glycol and NaCl)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of human α-thrombin, the chromogenic substrate, and the test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the human α-thrombin solution. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the thrombin activity.
-
Data Analysis: Calculate the percentage of thrombin inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce thrombin activity by 50%.
Caption: Workflow for a chromogenic thrombin inhibition assay.
Quantitative Data
The following table would typically summarize the inhibitory potency of a series of 1,3,5-trisubstituted benzene derivatives against thrombin.
Table 1: Thrombin Inhibitory Activity of Synthesized Compounds
| Compound ID | Structure (Modification on this compound core) | Thrombin Ki (nM) | aPTT (2x) (µM) |
| 1 | [Specific structure would be listed here] | [Ki value] | [aPTT value] |
| 2 | [Specific structure would be listed here] | [Ki value] | [aPTT value] |
| 3 | [Specific structure would be listed here] | [Ki value] | [aPTT value] |
| ... | ... | ... | ... |
Note: Specific quantitative data for thrombin inhibitors derived directly from this compound is found in specialized scientific literature, such as the Bioorganic & Medicinal Chemistry Letters article by Isaacs et al. (2011), which was not fully accessible for this review. The table is a template for how such data should be presented.
Structure-Activity Relationship (SAR)
The 1,3,5-trisubstitution pattern of the central benzene ring, derived from this compound, is a key feature for potent thrombin inhibition. The optimization of substituents at these positions allows for fine-tuning of the molecule's interaction with the S1, S2, and S3 pockets of the thrombin active site. A detailed SAR analysis would typically be performed to guide the design of more potent and selective inhibitors.
Signaling Pathway
Thrombin plays a central role in the coagulation cascade, ultimately leading to the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Direct thrombin inhibitors block this activity, thereby preventing clot formation.
Caption: Inhibition of the coagulation cascade by a direct thrombin inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent 1,3,5-trisubstituted benzene-based thrombin inhibitors. The protocols and data structure provided here offer a framework for researchers engaged in the discovery and development of novel anticoagulants. Further exploration of the structure-activity relationships of derivatives of this scaffold holds significant promise for the identification of new therapeutic agents for thrombotic diseases.
References
Application Notes and Protocols for the Synthesis of Substituted Benzoic Acids via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted benzoic acids utilizing the Grignard reaction. This classic and versatile carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the straightforward preparation of a wide array of aromatic carboxylic acids from the corresponding aryl halides.
Introduction
The Grignard reaction offers a powerful method for the synthesis of substituted benzoic acids. The process involves two key steps: the formation of a Grignard reagent from an aryl halide and magnesium metal, followed by the carboxylation of the Grignard reagent with carbon dioxide (typically in the form of dry ice). Subsequent acidification yields the desired benzoic acid derivative. This methodology is highly valued for its broad substrate scope and generally good yields.
Reaction Mechanism and Signaling Pathway
The overall transformation involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated in an acidic workup to afford the final carboxylic acid product.
Application Notes and Protocols for the Esterification of Hydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the esterification of hydroxybenzoic acids, a critical transformation in the synthesis of various compounds used in the pharmaceutical, cosmetic, and food industries. The esters of hydroxybenzoic acids, particularly p-hydroxybenzoic acid esters (parabens), are widely used as preservatives due to their antimicrobial and antifungal properties.[1][2] Furthermore, these esters serve as important intermediates in the synthesis of pharmaceuticals, such as paracetamol.[3][4]
I. Overview of Esterification Methods
The esterification of hydroxybenzoic acids can be achieved through several methods, each with its advantages and limitations. The choice of method often depends on the substrate's sensitivity, steric hindrance, and desired scale of the reaction.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is a cost-effective method suitable for large-scale synthesis but may not be ideal for sensitive substrates due to the harsh acidic conditions and high temperatures.[5][6][7]
-
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under mild, neutral conditions.[8][9][10] It is particularly useful for sterically hindered substrates and those sensitive to acid.[9][11]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[12] It proceeds with an inversion of stereochemistry at the alcohol center and is effective under mild conditions.[12][13][14]
-
Other Methods: Alternative methods include reacting hydroxybenzoic acids with halocarbons in the presence of a non-quaternizable tertiary amine, which can offer good yields and selectivity.[15]
II. Data Presentation: Comparison of Esterification Methods
The following table summarizes quantitative data for various esterification methods applied to hydroxybenzoic acids, providing a basis for method selection.
| Esterification Method | Hydroxybenzoic Acid | Alcohol/Reagent | Catalyst/Coupling Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fischer-Speier | p-Hydroxybenzoic Acid | Methanol | H₂SO₄ | Toluene (B28343) | Reflux | 5-6 | >90 | |
| Fischer-Speier | p-Hydroxybenzoic Acid | Ethanol | H₂SO₄ | Toluene | Reflux | 5-6 | >90 | |
| Fischer-Speier | p-Hydroxybenzoic Acid | n-Propanol | H₂SO₄ | Toluene | Reflux | 5-6 | >90 | |
| Fischer-Speier | p-Hydroxybenzoic Acid | n-Butanol | H₂SO₄ | Toluene | Reflux | 5-6 | >90 | |
| Fischer-Speier | Salicylic Acid | Benzyl Chloride | N,N-diisopropylethylamine | - | 100 | 1.17 | 95.5 | [15] |
| Steglich | 2,4-Dihydroxybenzoic Acid | Various Alcohols | DCC, DMAP | Polar Aprotic | Room Temp | - | Good | [8] |
| Mitsunobu | Benzoic Acids | Phenols | DEAD, PPh₃ | THF, Ether, etc. | -20 to RT | - | Good to Excellent | [13] |
| Halocarbon Reaction | Salicylic Acid | Isopropyl Bromide | N,N-diisopropylethylamine | - | 100 | 5 | 95.5 | [15] |
| Halocarbon Reaction | 4-Hydroxybenzoic Acid | Benzyl Chloride | N,N-diisopropylethylamine | - | 70 | 5 | - | [15] |
III. Experimental Protocols
A. Protocol 1: Fischer-Speier Esterification of p-Hydroxybenzoic Acid
This protocol describes the synthesis of p-hydroxybenzoic acid esters using an acid catalyst and azeotropic removal of water.
Materials:
-
p-Hydroxybenzoic acid
-
Corresponding alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-hydroxybenzoic acid (1.0 eq), the desired alcohol (5-10 eq), and toluene to make an approximately 0.5 M solution.[6]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture with stirring.[6]
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as a ternary azeotrope with toluene and the alcohol.
-
Continue refluxing for 5-6 hours, or until no more water is collected.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., 5% NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
The product is typically of high purity and may not require further purification.
B. Protocol 2: Steglich Esterification of a Carboxylic Acid
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCC and DMAP. This method is particularly suitable for sensitive substrates.[8][11]
Materials:
-
Carboxylic acid (e.g., a hydroxybenzoic acid)
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (approx. 5 mol-%) in a suitable polar aprotic solvent in a round-bottom flask.[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[8]
-
Filter off the DCU precipitate and wash it with the reaction solvent.
-
Wash the filtrate with dilute HCl to remove excess DMAP and then with a saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
C. Protocol 3: Mitsunobu Reaction for Phenyl Ester Synthesis
This protocol outlines the esterification of a benzoic acid with a phenol (B47542) using the Mitsunobu reaction.[13]
Materials:
-
Benzoic acid
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid (1.0 eq), the phenol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous THF.[12]
-
Cool the solution to 0 °C in an ice bath.[12]
-
Slowly add a solution of DEAD or DIAD (1.1 eq) in THF to the reaction mixture dropwise with vigorous stirring.[12]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine (B178648) derivative.
IV. Visualizations
A. Reaction Mechanisms and Workflows
Caption: Key esterification reaction mechanisms.
Caption: General experimental workflow for esterification.
V. Applications in Drug Development
Esters of hydroxybenzoic acids are significant in the pharmaceutical industry, both as active pharmaceutical ingredients (APIs) and as crucial intermediates.
-
Preservatives: Methyl, ethyl, propyl, and butyl esters of p-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives in pharmaceutical formulations, cosmetics, and food products.[1][16] Their effectiveness generally increases with the length of the alkyl chain.[2]
-
Synthesis of Paracetamol (Acetaminophen): p-Hydroxybenzoic acid and its esters, which can be derived from biomass, are precursors for the synthesis of paracetamol, a widely used analgesic and antipyretic drug.[3][4][17] The synthesis involves the conversion of p-hydroxybenzoate esters to p-hydroxybenzamide, which is then converted to p-aminophenol via a Hofmann rearrangement.[3][4] The final step is the N-acetylation of p-aminophenol to yield paracetamol.[4][18]
Caption: Synthetic pathway to Paracetamol.
-
Other Biological Activities: Various derivatives of hydroxybenzoic acids and their esters have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antiplatelet aggregation effects.[19][20] For instance, gallic acid esters have shown potential as antiplatelet aggregating agents.[19] This highlights the potential for developing novel therapeutic agents from this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of Biomass-Derived p-Hydroxybenzamide: Synthesis of p-Aminophenol and Paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. synarchive.com [synarchive.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 16. chemcess.com [chemcess.com]
- 17. Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide (Patent) | OSTI.GOV [osti.gov]
- 18. US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents [patents.google.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-5-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several common synthetic routes are employed, each with its own advantages and challenges. The selection of a particular route often depends on the availability of starting materials and the desired scale of the reaction. Key methods include:
-
Oxidation of 3,5-Dimethylphenol (B42653): This two-step process involves the formylation of 3,5-dimethylphenol followed by oxidation of the resulting aldehyde.
-
From 3-Methyl-5-nitrobenzoic acid: This route involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.[1]
-
From an oxo compound (CAS:100118-65-8): A specific procedure involves reacting this starting material with magnesium oxide in water.[1][2]
-
Partial decarboxylation of 5-Methylisophthalic acid: This method involves the selective removal of one carboxylic acid group from the starting material.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. A reported synthesis starting from an oxo compound (CAS:100118-65-8) afforded a yield of 42% after purification by recrystallization.[1][2] Yields for other routes can vary significantly.
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound. Water is a suitable solvent for this purpose.[1][2] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of crystals. The purified product can then be collected by filtration.
Q4: What are the key analytical techniques to confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using a combination of spectroscopic and physical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -COOH).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point range close to the literature value (207-208 °C) indicates high purity.[1]
Troubleshooting Guides for Low Yield
Scenario 1: Synthesis from 3,5-Dimethylphenol via Formylation and Oxidation
Problem: Low yield of this compound.
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Formylation | - Reaction Time/Temperature: Ensure the formylation reaction (e.g., Duff reaction) is carried out for a sufficient duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reagent Stoichiometry: Verify the correct molar ratios of 3,5-dimethylphenol, hexamethylenetetramine, and the acidic medium. |
| Over-oxidation or Side Reactions | - Choice of Oxidizing Agent: Potassium permanganate (B83412) is a common choice, but other milder oxidizing agents could be explored to minimize over-oxidation.- Reaction Conditions: Carefully control the temperature and pH during the oxidation step. Overly harsh conditions can lead to the degradation of the aromatic ring. |
| Formation of Isomeric Byproducts | - Purification: Isomeric byproducts can be difficult to separate. Optimize the recrystallization solvent system or consider column chromatography for purification. |
| Loss during Workup | - Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.- Precipitation: Carefully adjust the pH during the precipitation of the final product to maximize recovery. |
Scenario 2: Synthesis from 5-Methylisophthalic Acid via Partial Decarboxylation
Problem: Low yield of this compound.
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Decarboxylation | - Reaction Temperature: Decarboxylation often requires high temperatures. Ensure the reaction temperature is sufficient to promote the removal of one carboxyl group.- Catalyst: The use of a catalyst, such as copper salts, can facilitate decarboxylation at lower temperatures. |
| Double Decarboxylation | - Reaction Time: Carefully monitor the reaction time to prevent the removal of both carboxyl groups, which would lead to the formation of m-cresol.- Temperature Control: Precise temperature control is crucial to achieve selective mono-decarboxylation. |
| Formation of Byproducts | - Side Reactions: At high temperatures, other side reactions may occur. Analyze the crude product by NMR or MS to identify any unexpected byproducts. |
| Purification Challenges | - Separation of Di-acid and Mono-acid: The starting material, 5-methylisophthalic acid, can be difficult to separate from the desired product. Consider converting the crude mixture to their methyl esters for easier separation by chromatography, followed by hydrolysis. |
Experimental Protocols
Synthesis of this compound from an Oxo Compound (CAS: 100118-65-8)
This protocol is based on a reported procedure with a 42% yield.[1][2]
-
Reaction Setup: In a suitable reaction vessel, add the oxo compound (57 g, 0.21 mol) to water (450 mL) along with magnesium oxide (38.1 g, 0.945 mol).
-
Reaction: Stir and heat the mixture. The reaction mixture will initially turn a dark reddish-orange and then gradually become a light brown color over approximately 15 minutes. Continue stirring and heating for an additional 30 minutes.
-
Filtration: Remove the excess magnesium oxalate (B1200264) and magnesium oxide by filtration. Wash the residue with warm water.
-
Concentration: Combine the filtrates and concentrate them under vacuum to a volume of about 30 mL.
-
Precipitation: Slowly add the concentrated solution to a mixture of concentrated hydrochloric acid and water (1:1, v/v, 50 mL) to precipitate the product.
-
Isolation: Filter the precipitate, wash it with cold water, and dry it.
-
Purification: Recrystallize the crude solid from water to obtain this compound as a light brown solid.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yield in synthesis.
General Synthetic Pathway from 3,5-Dimethylphenol
Caption: Synthetic route from 3,5-Dimethylphenol.
Relationship between Decarboxylation Conditions and Products
Caption: Influence of conditions on decarboxylation products.
References
Technical Support Center: Optimization of Reaction Conditions for Benzoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic routes, detailed experimental protocols, and optimized reaction conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of benzoic acid via common methods such as the Grignard reaction, oxidation of toluene (B28343), and hydrolysis of benzonitrile (B105546).
Grignard Reaction Synthesis
Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes?
A cloudy or brownish precipitate is a visual indicator that the Grignard reagent formation has initiated[1]. If this is not observed, consider the following:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous[2].
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings prior to use or add a small crystal of iodine to activate the surface.
-
Initiation: Gentle warming of the flask may be necessary to start the reaction[1].
Q2: The yield of benzoic acid is lower than expected. What are the potential reasons?
Several factors can contribute to low yields in a Grignard synthesis of benzoic acid:
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time. After the addition of the aryl halide, refluxing the mixture for an additional 30 minutes can improve the yield[1].
-
Side Reactions: The formation of biphenyl (B1667301) as a byproduct can occur. This can be minimized by adding the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture[1].
-
Losses during Work-up: Product can be lost during extraction and purification steps. Ensure complete precipitation of benzoic acid by acidifying the solution until it is acidic to litmus (B1172312) paper and cooling it in an ice bath[1].
Q3: How do I properly quench the Grignard reaction after carbonation?
The reaction mixture should be carefully quenched by pouring it over crushed ice, followed by the slow addition of a strong acid, such as hydrochloric acid, to protonate the benzoate (B1203000) salt and precipitate the benzoic acid[1].
Oxidation of Toluene
Q1: My toluene oxidation reaction has a low yield of benzoic acid. What could be the issue?
Low yields in toluene oxidation can be attributed to several factors:
-
Suboptimal Temperature: The reaction temperature is critical. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may lead to an incomplete reaction[2][3].
-
Catalyst Deactivation: The catalyst can lose activity. The choice and concentration of the catalyst are important for the reaction's success[4].
-
Formation of Byproducts: Byproducts such as benzyl (B1604629) alcohol, benzaldehyde, and benzyl benzoate can form, reducing the overall yield of benzoic acid[5].
Q2: I am observing the formation of multiple products. How can I improve the selectivity?
Improving selectivity towards benzoic acid often involves optimizing reaction conditions:
-
Temperature Control: Maintaining the reaction temperature within a specific range (e.g., 135 °C to 145 °C) can reduce the formation of byproducts like benzyl benzoate[5].
-
Oxygen to Toluene Ratio: Increasing the O2/toluene ratio can enhance the oxidation efficiency[5].
-
Additives: The use of additives, such as sodium benzoate, can inhibit side reactions[5].
Q3: What is the role of a phase transfer catalyst in the oxidation of toluene?
In the oxidation of toluene with an aqueous oxidizing agent like potassium permanganate (B83412), the reaction occurs at the interface of two immiscible liquids. A phase transfer catalyst helps to transfer the oxidant from the aqueous phase to the organic phase where the toluene is, thereby increasing the reaction rate and improving the yield[1].
Hydrolysis of Benzonitrile
Q1: The hydrolysis of my benzonitrile is slow or incomplete. How can I improve the conversion?
-
Reaction Conditions: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions[6][7]. Ensure that the concentration of the acid or base is sufficient and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion.
-
Formation of Benzamide (B126): The hydrolysis of benzonitrile proceeds through a benzamide intermediate. If the reaction is stopped prematurely, benzamide may be isolated as the main product[8]. Extended reaction times and/or harsher conditions (e.g., higher temperatures) may be needed for the complete conversion of benzamide to benzoic acid.
Q2: How can I purify the benzoic acid obtained from the hydrolysis of benzonitrile?
After the hydrolysis is complete, the reaction mixture is typically acidified to precipitate the benzoic acid. The crude benzoic acid can then be collected by vacuum filtration and purified by recrystallization from hot water[1].
Data Presentation
Table 1: Effect of Reaction Conditions on the Oxidation of Toluene to Benzoic Acid
| Catalyst | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | Benzoic Acid Selectivity (%) | Reference |
| Cobalt Octoate | 130 - 165 | Not Specified | 50 | 80 | [5] |
| VOTPP | 145 | 4 | 23.0 | 86.0 | |
| Not Specified | 157 | 2 | Not Specified | Not Specified | [9] |
| MnO2 and NHPI | 110 | 3 | 94.4 | 98.4 | [10] |
Table 2: Solubility of Benzoic Acid in Water
| Temperature (°C) | Solubility (g / 1000 mL) |
| 10 | 2.1 |
| 20 | 2.9 |
| 95 | 68 |
Data compiled from multiple sources indicating that benzoic acid is sparingly soluble in cold water but much more soluble in hot water[11][12][13].
Experimental Protocols
Synthesis of Benzoic Acid via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Dry ice (solid CO2)
-
Concentrated hydrochloric acid
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small crystal of iodine to the magnesium.
-
Slowly add the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the formation of a cloudy or brownish precipitate[1]. If the reaction does not start, gently warm the flask[1].
-
After the addition is complete, reflux the mixture for an additional 30 minutes[1].
-
Cool the reaction mixture to room temperature.
-
Slowly pour the Grignard reagent onto an excess of crushed dry ice in a separate beaker with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
Add dilute hydrochloric acid to the reaction mixture until the solution is acidic to litmus paper to precipitate the benzoic acid[1].
-
Isolate the crude benzoic acid by vacuum filtration.
-
Purify the crude product by recrystallization from hot water[1].
Synthesis of Benzoic Acid via Toluene Oxidation
Materials:
-
Toluene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine toluene and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and add potassium permanganate in portions. The purple color of the permanganate will disappear as the reaction progresses[3].
-
Continue to reflux the mixture until the reaction is complete.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid[3].
-
Collect the product by vacuum filtration and purify by recrystallization.
Synthesis of Benzoic Acid via Hydrolysis of Benzonitrile
Materials:
-
Benzonitrile
-
Sodium hydroxide (NaOH) or Sulfuric Acid (H2SO4)
-
Concentrated hydrochloric acid (HCl)
Procedure (Basic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and a solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis is complete (ammonia gas will be evolved).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid. This will precipitate the benzoic acid[1].
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the benzoic acid crystals by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water for further purification[1].
Visualizations
Caption: Workflow for Benzoic Acid Synthesis via Grignard Reaction.
Caption: Workflow for Benzoic Acid Synthesis via Toluene Oxidation.
Caption: Troubleshooting Logic for Common Benzoic Acid Synthesis Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. scribd.com [scribd.com]
- 13. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
Technical Support Center: Purification of Crude 3-Hydroxy-5-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Hydroxy-5-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a phenolic carboxylic acid, are recrystallization, acid-base extraction, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][2] For phenolic acids, polar protic solvents are often a good starting point. Water has been successfully used for the recrystallization of this compound.[3][4] Other potential solvents and solvent systems to screen include ethanol-water mixtures, toluene, or ethyl acetate-hexanes.[5][6]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound is highly impure or if the solvent is not ideal. To address this, you can try the following:
-
Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which it is insoluble, such as hexanes.[7]
-
Solvent System Adjustment: Re-dissolve the oil in a small amount of a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
-
Further Purification: The presence of significant impurities is a likely cause. Consider pre-purifying the crude material using acid-base extraction or a quick column filtration before attempting recrystallization again.[5]
Q4: I'm seeing significant streaking of my compound on a silica (B1680970) gel TLC plate. How can I improve the separation?
A4: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the acidic silica gel. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[7] This will keep the carboxylic acid in its protonated form, leading to a more defined spot on the TLC plate.
Q5: Can I use sublimation to purify this compound?
A5: Yes, sublimation can be an effective purification method for aromatic carboxylic acids like this compound, especially for removing non-volatile impurities.[8][9] The process involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface.[3][10]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[5] |
| Crystals are Colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can reduce your yield. |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Washing crystals with a solvent at room temperature. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product "Oils Out" | - High concentration of impurities.- Inappropriate solvent. | - Pre-purify the crude material by another method (e.g., acid-base extraction).- Try a different solvent or a binary solvent system.[7] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | - Incorrect eluent polarity. | - Optimize the solvent system using TLC. A good starting Rf for the target compound is typically 0.2-0.4.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound Streaks on the Column | - Strong interaction with the stationary phase. | - Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.[7] |
| Cracking of the Silica Gel Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and the column is never allowed to run dry. |
| Low Recovery from the Column | - Compound is too polar and strongly adsorbed to the silica. | - After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., methanol) to recover any strongly bound material. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Sparingly soluble in cold water, more soluble in hot water.[3][4] | A good solvent for recrystallization.[3][4] |
| Ethanol | High | Soluble.[11] | Often used in combination with water for recrystallization of hydroxybenzoic acids.[12] |
| Acetone | Medium-High | Soluble.[11] | Can be a good solvent for dissolving the crude product for chromatography. |
| Ethyl Acetate (B1210297) | Medium | Moderately soluble. | A common component of eluent systems for column chromatography of phenolic acids. |
| Toluene | Low | Sparingly soluble. | Can be used for recrystallization. |
| Hexanes/Petroleum Ether | Very Low | Insoluble. | Often used as the anti-solvent in binary recrystallization systems or for trituration.[5] |
Table 2: Typical Purity and Yield for Purification Techniques
| Purification Method | Typical Purity Achieved | Expected Yield |
| Recrystallization | >98% | 70-90% |
| Column Chromatography | >99% | 80-95% |
| Sublimation | >99% | 50-80% |
| Acid-Base Extraction | Variable (removes neutral/basic impurities) | >90% |
Note: Yields are highly dependent on the initial purity of the crude material and experimental technique.
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.[3][4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography on Silica Gel
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A mixture of hexanes or petroleum ether and ethyl acetate with the addition of 0.5-1% acetic acid is a good starting point.[7] Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation: Heat the apparatus gently under a high vacuum. The compound will sublime and deposit as pure crystals on the cold finger or a cooled surface.[3][8] Benzoic acid begins to sublime around 100°C at atmospheric pressure, and this temperature will be lower under vacuum.[8]
-
Isolation: Once the sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Scrape the purified crystals from the cold surface.[3][10]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Sublimation of Benzoic Acid [okbu.net]
- 4. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2602825A - Sublimation process and apparatus - Google Patents [patents.google.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 12. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Identifying and removing impurities in 3-Hydroxy-5-methylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-methylbenzoic acid. Our aim is to help you identify and remove impurities, ensuring a high-purity final product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From 3-Methyl-5-nitrobenzoic Acid
This synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type hydroxylation reaction.
Problem 1: Low yield of the final product.
-
Possible Cause 1: Incomplete reduction of the nitro group.
-
Solution: Ensure the reducing agent (e.g., Fe/HCl, Sn/HCl, or catalytic hydrogenation) is fresh and used in the correct stoichiometric amount. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Possible Cause 2: Inefficient diazotization.
-
Solution: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite (B80452) to the acidic solution of 3-amino-5-methylbenzoic acid. Slow, portion-wise addition of the nitrite solution is crucial to prevent the decomposition of the diazonium salt.
-
-
Possible Cause 3: Decomposition of the diazonium salt before hydroxylation.
-
Solution: Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up. Ensure the copper(I) oxide catalyst for the Sandmeyer reaction is active.
-
Problem 2: The final product is discolored (e.g., brown or black).
-
Possible Cause: Formation of azo compounds or other colored byproducts.
-
Solution: This can occur if the diazonium salt couples with unreacted 3-amino-5-methylbenzoic acid or other phenolic compounds. Ensure complete conversion during the diazotization step and maintain a low temperature. The crude product can be purified by recrystallization from hot water with the addition of activated charcoal to remove colored impurities.[1]
-
Problem 3: The isolated product is an oil and does not solidify.
-
Possible Cause: Presence of significant impurities.
-
Solution: The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Route 2: From m-Toluic Acid via Sulfonation and Alkali Fusion
This route involves the sulfonation of m-toluic acid, followed by fusion with an alkali metal hydroxide.
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incomplete sulfonation.
-
Solution: Ensure the use of a sufficient excess of fuming sulfuric acid (oleum) or sulfur trioxide. The reaction temperature and time are critical; monitor the reaction's progress to ensure complete consumption of the starting material.
-
-
Possible Cause 2: Formation of isomeric sulfonic acids.
-
Solution: The sulfonation of m-toluic acid can lead to the formation of different isomers. Controlling the reaction temperature can influence the regioselectivity. Separation of the desired sulfonic acid isomer may be necessary before proceeding to the alkali fusion step.
-
-
Possible Cause 3: Inefficient alkali fusion.
-
Solution: The temperature of the alkali fusion is crucial. It must be high enough to effect the conversion but not so high as to cause decomposition of the product. Typically, temperatures in the range of 250-300 °C are used. The choice of alkali (NaOH, KOH, or a mixture) can also impact the yield.
-
Problem 2: The final product contains residual starting material (m-toluic acid).
-
Possible Cause: Incomplete sulfonation or incomplete separation after alkali fusion.
-
Solution: After acidification of the fusion melt, the desired product, being a phenol, will have a different acidity compared to the starting carboxylic acid. An acid-base extraction can be employed for purification. Dissolve the crude product in an organic solvent and extract with a sodium bicarbonate solution. The unreacted m-toluic acid will be extracted into the aqueous basic layer, while the phenolic product remains in the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route:
-
From 3-Methyl-5-nitrobenzoic Acid:
-
Unreacted 3-methyl-5-nitrobenzoic acid.
-
Incompletely reduced intermediate, 3-amino-5-methylbenzoic acid.
-
Azo-coupled byproducts, which are often colored.
-
Other substituted benzoic acids from side reactions of the diazonium salt.
-
-
From m-Toluic Acid:
-
Unreacted m-toluic acid.
-
Isomeric sulfonic acids of m-toluic acid.
-
Byproducts from over-oxidation or decomposition during alkali fusion, such as phenol.
-
Q2: How can I monitor the progress of my reaction and the purity of my product?
A2:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. It can also give a preliminary indication of the purity of the isolated product. A suitable mobile phase for phenolic acids is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve spot shape.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used for analyzing benzoic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of your final product and identifying any impurities present, provided they are in sufficient concentration.
-
Melting Point: A sharp melting point close to the literature value (around 207-208 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What is the best method for purifying crude this compound?
A3:
-
Recrystallization: This is the most common and often the most effective method for purifying the final product. Recrystallization from hot water is a standard procedure.[2][3] The crude solid is dissolved in a minimum amount of hot water, and the solution is allowed to cool slowly, leading to the formation of purer crystals.
-
Column Chromatography: If recrystallization is insufficient to remove all impurities, especially those with similar solubility profiles, column chromatography on silica gel is a powerful alternative.
-
Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities. For example, it can separate the phenolic product from more acidic starting materials or byproducts.
Q4: My recrystallization is not working well. What can I do?
A4:
-
Problem: The compound does not dissolve even in a large amount of hot water.
-
Solution: Your crude product may contain insoluble impurities. Try performing a hot filtration to remove these solids before allowing the solution to cool.
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
-
Problem: The product oils out instead of crystallizing.
-
Solution: This often happens when the solution is supersaturated or when there are significant impurities. Try cooling the solution more slowly. If it still oils out, you may need to purify the crude product by another method, such as column chromatography, before attempting recrystallization again.
-
Data Presentation
Table 1: Purity and Yield Data for Purification Methods
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization (from water) | 85-95% | >98% | 80-90% | Effective for removing minor impurities and colored byproducts (with charcoal). |
| Column Chromatography (Silica Gel) | 60-90% | >99% | 70-85% | Recommended for separating complex mixtures and isomers. |
| Acid-Base Extraction | Variable | Can significantly improve purity | >90% | Primarily used to remove acidic or basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the desired product and impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a chromatography column with silica gel (230-400 mesh) as the stationary phase, packed as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use a "dry loading" method by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (gradient elution) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
References
Improving the reaction efficiency of 3-Hydroxy-5-methylbenzoic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 3-Hydroxy-5-methylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the esterification of this compound can stem from several factors. The reaction is an equilibrium process, meaning it is reversible. To favor the formation of the ester, the equilibrium needs to be shifted towards the products.[1][2][3] Key areas to investigate include:
-
Water Removal: The formation of water as a byproduct can inhibit the forward reaction.[3][4] Employing methods to remove water as it forms, such as azeotropic distillation with a Dean-Stark trap or the use of drying agents like molecular sieves, can significantly improve yields.[3][4]
-
Excess Alcohol: Using a large excess of the alcohol reactant can drive the equilibrium towards the ester product, in accordance with Le Chatelier's principle.[1][3] A four-fold molar excess of alcohol, for instance, can increase the theoretical yield to approximately 95%.[1]
-
Catalyst Activity: The choice and concentration of the acid catalyst are crucial. Insufficient or deactivated catalysts will result in slow reaction rates and low conversion. Consider optimizing the catalyst type and loading.[5][6]
-
Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature for the chosen catalyst and solvent system. Reaction times may also need to be extended to reach equilibrium.[6][7]
Q2: I'm observing a significant side product in my reaction mixture. What could it be and how can I prevent it?
A2: A common side reaction in the esterification of phenolic acids like this compound is the O-alkylation of the phenolic hydroxyl group, leading to the formation of an ether byproduct.[8] This reduces the yield of the desired ester.
To minimize this side reaction:
-
Choose a Selective Catalyst: Enzymatic catalysts, such as lipases, can offer high selectivity for the esterification of the carboxylic acid group while leaving the phenolic hydroxyl group untouched.[9][10][11] This is due to the milder reaction conditions and the specific nature of the enzyme's active site.[9]
-
Employ Milder Reaction Conditions: High temperatures and highly acidic conditions can promote O-alkylation. Using milder conditions, if feasible with your chosen catalyst, can help reduce the formation of this byproduct.[9]
-
Protecting Groups: While adding complexity, a possible strategy involves protecting the phenolic hydroxyl group before the esterification reaction and then deprotecting it afterward.
Q3: My chosen catalyst doesn't seem to be effective. What are some alternative catalysts I can try?
A3: If traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid are not providing satisfactory results, several alternative catalysts can be considered for the esterification of substituted benzoic acids:
-
Solid Acid Catalysts: These are often more environmentally friendly and easier to separate from the reaction mixture.[5][12] Examples include:
-
Zirconium/Titanium Mixed Oxides: These have shown high catalytic activity for the esterification of benzoic acids with various substituents.[12]
-
Modified Montmorillonite K10 Clay: This clay, activated with orthophosphoric acid, can serve as an efficient solid acid catalyst under solvent-free conditions.[5]
-
-
Deep Eutectic Solvents (DES): A mixture of p-toluenesulfonic acid (as the hydrogen bond donor) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (as the hydrogen bond acceptor) has been used as a dual solvent-catalyst system, demonstrating high catalytic activity.[6]
-
Enzymatic Catalysts: Lipases are a green alternative that can provide high selectivity and operate under milder conditions, minimizing side reactions.[7][9][10]
Q4: How can I effectively purify my final ester product from unreacted starting materials and the catalyst?
A4: Purification of the final ester product is critical for obtaining a high-purity compound. A multi-step approach is often necessary:
-
Catalyst Removal:
-
Homogeneous Catalysts (e.g., H₂SO₄): Neutralize the reaction mixture with a base, such as a saturated sodium bicarbonate solution, during an aqueous workup.[1] This will also remove any unreacted carboxylic acid.
-
Heterogeneous/Solid Catalysts: These can be easily removed by filtration after the reaction is complete.[5][12]
-
-
Removal of Unreacted Starting Materials:
-
Acid-Base Extraction: Washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will extract the unreacted this compound into the aqueous layer.[13][14]
-
Distillation: If the alcohol used has a sufficiently low boiling point, it can be removed by distillation or evaporation under reduced pressure.[1]
-
-
Final Purification:
-
Flash Column Chromatography: This is a highly effective method for separating the ester from any remaining impurities.[13][14][15] A common eluent system to start with is a mixture of ethyl acetate (B1210297) and hexanes.[13][14]
-
Recrystallization: This technique can be used to obtain a highly pure crystalline product, especially after initial purification by chromatography.[13][14][15] A suitable solvent system would be one in which the ester is soluble at high temperatures but sparingly soluble at low temperatures.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for reaction conditions for the Fischer esterification of this compound?
A1: A common starting point for Fischer esterification involves refluxing the carboxylic acid with a large excess of the alcohol (e.g., methanol, 10-fold molar excess or more) and a catalytic amount of a strong acid like concentrated sulfuric acid (e.g., 1-3 mL per mole of carboxylic acid) for several hours.[1][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Q2: Can this esterification be performed without a solvent?
A2: Yes, solvent-free esterification is possible and can be more environmentally friendly. In this case, the alcohol reactant often serves as the solvent as well.[5] Solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay have been shown to be effective under solvent-free conditions.[5]
Q3: What are the advantages of using an enzymatic catalyst over a chemical catalyst?
A3: Enzymatic catalysts, such as lipases, offer several advantages:
-
High Selectivity: They can selectively esterify the carboxylic acid group without affecting other functional groups like the phenolic hydroxyl, thus minimizing side reactions.[9][10][11][17]
-
Milder Reaction Conditions: Enzymatic reactions typically run at lower temperatures, which can prevent the degradation of sensitive molecules and reduce energy consumption.[9]
-
Environmental Benefits: Enzymes are biodegradable and operate under greener conditions, reducing the generation of hazardous waste.[9]
Q4: How does the steric hindrance of the substituents on the benzoic acid affect the reaction rate?
A4: Steric hindrance, particularly from large groups at the ortho position to the carboxylic acid, can decrease the rate of esterification.[12] The methyl group at the meta position in this compound is less likely to cause significant steric hindrance compared to an ortho substituent.
Data Presentation
Table 1: Comparison of Catalysts for Benzoic Acid Esterification
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zirconium-Titanium Oxide (ZT10) | Methanol | Reflux | Not Specified | >90% (for various substituted benzoic acids) | [12] |
| Phosphoric Acid Modified Montmorillonite K10 | Methanol | Reflux | 5 | ~90% (for benzoic acid) | [5] |
| Deep Eutectic Solvent (p-TSA:BTEAC) | Ethanol | 75 | 4 | 88.3 | [6] |
| Sulfuric Acid | Methanol | Reflux | 1 | ~86% (for p-hydroxybenzoic acid with excess methanol) | [2] |
| Novozym 40086 (Lipase) | Benzyl Alcohol | 46.3 | 11.3 | 96.2 | [7] |
Table 2: Effect of Molar Ratio on Yield in Fischer Esterification
| Carboxylic Acid : Alcohol Molar Ratio | Theoretical Yield at Equilibrium (%) | Reference |
| 1 : 1 | ~67 | [1] |
| 1 : 4 | ~95 | [1] |
| 1 : 10 | 97 | [3] |
| 1 : 100 | 99 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottomed flask, combine this compound, a 10-fold molar excess of the desired alcohol (e.g., methanol), and a few boiling chips.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the flask while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a suitable heating source (e.g., heating mantle or oil bath).
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing cold water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product using flash column chromatography or recrystallization.[1][13][14][16]
Protocol 2: Esterification using a Solid Acid Catalyst (e.g., Modified Montmorillonite)
-
Reaction Setup: In a round-bottomed flask, combine this compound, the desired alcohol, and the solid acid catalyst (e.g., 10 wt% of the carboxylic acid).[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. The catalyst can often be washed with a solvent and reused.[12]
-
Workup and Purification: The filtrate can then be worked up as described in Protocol 1 (steps 5-9) to isolate and purify the ester.
Visualizations
Caption: Fischer esterification reaction pathway.
Caption: General experimental workflow for esterification.
Caption: Troubleshooting decision tree for low efficiency.
References
- 1. studylib.net [studylib.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. ijstr.org [ijstr.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 9. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants [mdpi.com]
- 11. 373. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - Magritek [magritek.com]
- 12. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. researchgate.net [researchgate.net]
Challenges in the scale-up of 3-Hydroxy-5-methylbenzoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Hydroxy-5-methylbenzoic acid.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, categorized by observable problems.
Problem 1: Low or No Product Yield
Symptoms:
-
Minimal or no precipitation of the desired product upon acidification.
-
TLC or HPLC analysis of the crude product shows a significant amount of starting material.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The nucleophilic aromatic substitution reaction may be equilibrium-limited. Consider increasing the reaction time or temperature to drive the reaction to completion. Ensure the catalyst (if used) is active and present in the correct stoichiometric amount. |
| Suboptimal Reaction Conditions | Verify the reaction is maintained at the optimal temperature. For the synthesis from 3-Bromo-5-methylbenzoic acid, heating is typically required to drive the reaction. Monitor reaction progress using TLC to determine the optimal reaction time. |
| Presence of Water in Side Reactions | While water is a reactant in some synthesis routes (e.g., hydrolysis), its presence in others, like those involving highly reactive intermediates, can lead to unwanted side reactions or decomposition of reagents. Ensure anhydrous conditions where necessary. |
| Poor pH Adjustment | The product precipitates upon acidification of the reaction mixture. Ensure the pH is sufficiently low to fully protonate the carboxylate. Use a calibrated pH meter and add acid dropwise with vigorous stirring. |
Problem 2: Significant Formation of Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude product.
-
NMR or Mass Spectrometry data indicates the presence of impurities with similar masses or structures.
| Possible Cause | Recommended Solution |
| Formation of Isomeric Byproducts | In syntheses starting from precursors like benzoic acid, isomeric sulfobenzoic acids can form as byproducts.[1] The separation of these isomers can be challenging. Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. |
| O-methylation | If methylating agents are present or formed in situ under harsh conditions, O-methylation of the phenolic hydroxyl group can occur, leading to the formation of a methyl ether byproduct.[2] Use milder reaction conditions and avoid an excess of any methylating source. |
| Dimerization/Polymerization | At elevated temperatures, self-esterification between the hydroxyl and carboxylic acid groups of different molecules can lead to the formation of dimers or polyesters.[3] Employ milder catalysts or reduce the reaction temperature and extend the reaction time. Protecting the hydroxyl group prior to reactions involving the carboxylic acid can also be considered. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product remains oily or fails to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
| Possible Cause | Recommended Solution |
| Residual Impurities | The presence of unreacted starting materials or byproducts can inhibit crystallization. Wash the crude product thoroughly to remove any soluble impurities. |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for successful recrystallization. Test a range of solvents with varying polarities to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[4] |
| Similar Polarity of Product and Impurities | If byproducts have polarities very close to the desired product, separation by column chromatography can be difficult.[2] Optimize the eluent system by testing various solvent mixtures on TLC plates to achieve better separation. A shallow solvent gradient may be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes include:
-
Nucleophilic Aromatic Substitution: Starting from 3-Bromo-5-methylbenzoic acid, a nucleophilic aromatic substitution is carried out using a hydroxide (B78521) source, often with a copper catalyst and heat. The desired product is precipitated by acidification.[4]
-
From 3-Methyl-5-nitrobenzoic acid: This multi-step synthesis involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to the hydroxyl group.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The starting material (e.g., 3-Bromo-5-methylbenzoic acid) will have a different Rf value than the more polar product, this compound. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]
Q3: What is a typical work-up procedure for the synthesis of this compound?
A3: A general work-up procedure involves:
-
Cooling the reaction mixture.
-
Acidifying the mixture with an acid like HCl to precipitate the product.
-
Filtering the precipitate.
-
Washing the solid with cold water to remove inorganic salts and other water-soluble impurities.[5]
-
Drying the product.
-
Further purification, if necessary, by recrystallization.[4][5]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving strong acids, bases, or catalysts should be handled with caution to prevent chemical burns. If using toxic reagents, ensure proper containment and disposal procedures are followed. This compound itself is known to cause skin and eye irritation.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is based on the general description of nucleophilic aromatic substitution.
Materials:
-
3-Bromo-5-methylbenzoic acid
-
Sodium hydroxide (NaOH)
-
Copper catalyst (e.g., Copper(I) oxide)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-5-methylbenzoic acid and sodium hydroxide in water.
-
Add the copper catalyst to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated HCl to the stirred reaction mixture until the pH is acidic, leading to the precipitation of the product.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. EP0039812A1 - Preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of Substituted Benzoic Acids
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments with substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving substituted benzoic acids where temperature is a critical parameter?
A1: Temperature is a crucial parameter in several key reactions involving substituted benzoic acids, including:
-
Esterification: The formation of esters from a carboxylic acid and an alcohol. This is often an equilibrium-driven reaction where temperature affects both the rate and the position of the equilibrium.[1][2]
-
Decarboxylation: The removal of the carboxyl group, which typically requires elevated temperatures.[2][3] The stability of the benzoic acid derivative greatly influences the required temperature, with some degrading at temperatures as low as 150°C and others remaining stable up to 300°C.[4][5]
-
Nucleophilic Acyl Substitution: Reactions where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. Temperature control is essential to manage reaction rates and prevent side reactions.[6]
-
Hydrogenation: The reduction of the aromatic ring or the carboxylic acid group. Temperature, along with catalyst choice, dictates the selectivity of the reduction.[2]
Q2: How do electron-donating and electron-withdrawing substituents on the benzoic acid ring affect optimal reaction temperatures?
A2: Substituents on the benzoic acid ring significantly influence the molecule's reactivity and, consequently, the optimal reaction temperatures.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the acidity of the carboxylic acid and can activate the ring for certain reactions.[7] For instance, in nucleophilic aromatic substitution (SNAr), a strong electron-withdrawing nitro group can make the reaction proceed at lower temperatures.[8]
-
Electron-donating groups (e.g., -OCH₃, -NH₂) decrease the acidity and can influence the reaction pathway.[7] In some cases, these groups may necessitate higher temperatures to achieve a desirable reaction rate.
Q3: My esterification reaction is giving a low yield. Is temperature the only factor to consider?
A3: While temperature is a key factor, low yields in esterification reactions, such as Fischer esterification, can stem from several issues:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. To drive the reaction towards the product, it's often necessary to remove water as it forms, for instance, by using a Dean-Stark apparatus.[1]
-
Catalyst: The choice and amount of acid catalyst (e.g., H₂SO₄, p-TsOH) are critical.[1]
-
Stoichiometry: Using an excess of the alcohol can help shift the equilibrium to favor the ester product.[1]
-
Purity of Reagents: Moisture in the reagents or glassware can hydrolyze the catalyst and hinder the reaction.[9]
Q4: What are the typical temperature ranges for the decarboxylation of substituted benzoic acids?
A4: The temperature required for decarboxylation varies widely depending on the specific substituted benzoic acid.
-
General Range: Decarboxylation-oxidation reactions are often conducted between 200°C and 300°C.[3]
-
Substituent Effects: Some substituted benzoic acids can undergo decarboxylation at significantly lower temperatures. For example, some derivatives show mild degradation at 150°C and severe degradation at 200°C.[4][5] A method for decarboxylative hydroxylation has been reported to proceed at a remarkably mild 35°C.[10]
-
Catalysis: Copper-based catalysts are frequently used to facilitate decarboxylation, often at elevated temperatures.[2]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. For the esterification of benzoic acid with ethanol (B145695) using a deep eutectic solvent catalyst, increasing the temperature from 55°C to 75°C significantly increased the conversion.[11] |
| Equilibrium Limitation | Use an excess of the alcohol reactant. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1] |
| Insufficient Catalysis | Ensure the appropriate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[1] |
| Moisture Contamination | Use anhydrous reagents and oven-dried glassware to prevent hydrolysis of the catalyst and reactants.[9] |
Issue 2: Undesired Side Reactions (e.g., Decarboxylation, Byproduct Formation)
| Possible Cause | Troubleshooting Steps |
| Excessive Temperature | If decarboxylation is a competing side reaction, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[8] Monitor the reaction closely to avoid prolonged heating. |
| Incorrect Stoichiometry | In reactions like Friedel-Crafts acylation, incorrect molar ratios of reactants and catalyst can lead to byproducts. Ensure precise measurement and stoichiometry.[9] |
| Presence of Oxygen | For certain reactions, such as Suzuki coupling, the presence of oxygen can lead to side reactions like the homocoupling of the boronic acid. Ensure the reaction mixture is rigorously degassed.[8] |
| Reactive Substituents | Be mindful of the electronic properties of the substituents. For example, a strong electron-withdrawing group can make a C-Br bond susceptible to nucleophilic aromatic substitution, leading to undesired products. Use milder conditions to minimize these side reactions.[8] |
Quantitative Data Summary
Table 1: Effect of Temperature on Benzoic Acid Conversion in Esterification with Various Alcohols
| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |
| Ethanol | Deep Eutectic Solvent | 75 | 88.3 |
| Butanol | Deep Eutectic Solvent | 75 | 87.8 |
| Hexanol | Deep Eutectic Solvent | 75 | 67.5 |
| Butanol | Deep Eutectic Solvent | 55 | 52.7 |
| Butanol | Deep Eutectic Solvent | 65 | 64.0 |
| Butanol | Deep Eutectic Solvent | 75 | 88.4 |
Data sourced from a study on the application of green catalysts for the esterification of benzoic acid.[11]
Table 2: Temperature Ranges for Various Reactions of Substituted Benzoic Acids
| Reaction Type | Temperature Range (°C) | Notes |
| Decarboxylation-Oxidation | 200 - 300 | General range for this process.[3] |
| Decarboxylative Hydroxylation | 35 | Achieved via photoinduced ligand-to-metal charge transfer.[10] |
| Esterification (Batch MW) | 140 - 160 | For the esterification of benzoic acid with various alcohols in a microwave reactor.[12] |
| Suzuki Coupling | 80 - 110 | Typical range for this cross-coupling reaction involving a 2-bromo-3-nitrobenzoic acid derivative.[8] |
| Ortho-lithiation | -78 | Crucial low temperature to ensure regioselectivity.[13] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired), combine the substituted benzoic acid (1.0 equivalent) and the desired alcohol. The alcohol can be used in excess and may also serve as the solvent.[1]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]
-
Heating: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, it may need to be removed by distillation. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by distillation or column chromatography.
Protocol 2: General Procedure for Decarboxylation-Oxidation
-
Reaction Setup: In a suitable reactor, heat the substituted benzoic acid compound to form a liquid phase. This can be done with or without a solvent. If no solvent is used, the compound is heated until it melts.[3]
-
Catalyst and Oxygen: Introduce a copper catalyst into the hot liquid phase.[3]
-
Reaction Execution: Pass molecular oxygen through the hot liquid phase. The reaction is generally conducted at a temperature in the range of 200°C to 300°C.[3]
-
Product Isolation: The reaction will yield a substituted phenol (B47542) compound and a viscous tar-like product.[3] Further purification steps will be required to isolate the desired phenol.
Visualizations
Caption: A typical workflow for a Fischer esterification reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Preventing polymerization during esterification of phenolic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the esterification of phenolic acids, with a specific focus on preventing undesired polymerization and other side reactions.
Troubleshooting Guide: Preventing Polymerization and Side Reactions
Uncontrolled polymerization or the formation of undesired side products is a common issue during the esterification of phenolic acids. This guide provides a systematic approach to troubleshoot and mitigate these problems.
Problem: Low yield of the desired ester with the formation of a complex mixture or solid precipitate (potential polymer).
Initial Assessment
Before modifying your protocol, it's crucial to identify the likely cause of the issue. Polymerization during the esterification of phenolic acids typically refers to intermolecular esterification, where the phenolic hydroxyl group of one molecule reacts with the carboxylic acid group of another, leading to dimers, oligomers, and polymers.
Caption: Initial assessment workflow for troubleshooting polymerization in phenolic acid esterification.
Technical Support Center: Isolating Pure 3-Hydroxy-5-methylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the work-up and purification of 3-Hydroxy-5-methylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the isolation and purification of this compound.
Q1: After acidification of the aqueous layer, no precipitate or very little precipitate formed. What is the issue?
A1: This problem can stem from several factors:
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion, resulting in a low concentration of the desired product.
-
Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. Ensure the solution is acidified to a pH of approximately 1-2 with a mineral acid like HCl.[1]
-
Product Solubility: If an excessive volume of water was used during the work-up, the product might remain dissolved. The compound has limited, but not zero, solubility in water.
Suggested Solution:
-
Confirm the pH of the aqueous solution with pH paper or a meter. Add more acid if necessary until the solution is strongly acidic.
-
If the volume is large, concentrate the solution under reduced pressure to reduce the volume and encourage precipitation.[2][3]
-
Cool the solution in an ice bath to decrease the solubility of the product.[4]
Q2: The isolated product is a dark-colored solid, not the expected light brown or white powder. How can I decolorize it?
A2: The dark color often indicates the presence of oxidized phenolic impurities. Phenolic compounds are susceptible to oxidation, which can form colored byproducts.[5]
Suggested Solution:
-
Activated Carbon Treatment: Dissolve the crude, colored product in a suitable hot solvent (e.g., water or an ethanol/water mixture). Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of celite to remove the carbon and the adsorbed impurities.[5] Allow the clear filtrate to cool slowly to recrystallize the purified product.
-
Inert Atmosphere: During the synthesis and work-up, using an inert atmosphere (like nitrogen or argon) can help prevent oxidation.[5]
Q3: During recrystallization, the product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, causing it to come out of solution as a liquid.[6][7]
Suggested Solution:
-
Lower the Temperature: Ensure the temperature of the solvent is not excessively high.
-
Use More Solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to ensure everything dissolves completely before cooling.
-
Change Solvent System: The boiling point of the solvent may be higher than the melting point of your compound. Use a lower-boiling point solvent or a solvent pair (e.g., methanol/water or ethyl acetate/hexane).[6][8]
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[6][9]
Q4: The final yield after recrystallization is very low. How can I improve recovery?
A4: Low recovery is a common issue in recrystallization and can be attributed to several factors.[6]
Suggested Solution:
-
Optimize Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.[6] Water is a common solvent for recrystallization.[2][3] If recovery is poor, a solvent pair where the product is less soluble might be necessary.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess will result in more product remaining in the mother liquor upon cooling.[7]
-
Cooling Process: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Check the Mother Liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) and cool it again to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on reported experimental findings.
| Parameter | Typical Value | Reference |
| Purity (after Recrystallization) | >98% | |
| Reported Yield | 42% | [2][3] |
| Melting Point | 202-203 °C | [2][3] |
| 210 °C | [3] | |
| Molecular Weight | 152.15 g/mol | [2][11] |
| Appearance | Light brown solid | [2][3] |
| White to Yellow-brown Solid |
Experimental Protocols
Protocol 1: General Acid-Base Work-up and Precipitation
This protocol describes a common method for isolating the product from an aqueous reaction mixture.
-
Filtration (if applicable): If the reaction mixture contains insoluble inorganic salts (e.g., magnesium oxide), remove them by filtration. Wash the residue with warm water.[2][3]
-
Concentration: Combine the filtrates and concentrate the solution by distillation under reduced pressure.[2][3]
-
Acidification & Precipitation: Slowly add the concentrated aqueous solution to a stirred mixture of concentrated hydrochloric acid and water (e.g., a 1:1 v/v mixture). Continue adding until the solution is strongly acidic (pH 1-2), which will cause the product to precipitate.[2][3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the collected solid with a small amount of cold water to remove residual acid and any water-soluble impurities.[2][3]
-
Drying: Dry the crude product in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Recrystallization from Water
This protocol is used to purify the crude this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate while stirring. Continue adding small portions of hot water until the solid is just completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[4][9] Slow cooling is crucial for the formation of pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water.[4]
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, place the purified product in a vacuum oven at a low temperature.
Mandatory Visualizations
The following diagrams illustrate the workflows for the isolation and purification of this compound.
References
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 3-HYDROXY-5-METHYL-BENZOIC ACID CAS#: 585-81-9 [m.chemicalbook.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Validation of Analytical Methods for 3-Hydroxy-5-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Hydroxy-5-methylbenzoic acid is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods is a mandatory step to demonstrate that a chosen procedure is fit for its intended purpose. This guide provides a comparative overview of common analytical techniques for the determination of this compound, supported by experimental data adapted from closely related compounds to provide a reliable framework for method selection and validation.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound is a critical decision that depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile compounds, though often requiring a derivatization step for polar analytes like this compound. Capillary Electrophoresis (CE) provides high-efficiency separations with low sample and reagent consumption. UV-Vis Spectrophotometry is a simpler, more accessible technique suitable for straightforward quantification in uncomplicated sample matrices.
The following table summarizes the typical performance characteristics of these analytical methods. The data presented is a synthesis from validated methods for structurally similar compounds, such as 3-hydroxy-5-methylbenzamide (B15229242) and other benzoic acid derivatives, to provide a comparative benchmark.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999[1][2] | > 0.998[1] | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL[1] | 0.01 - 50 µg/mL[1] | 25 - 125 µg/mL[3] | 5 - 25 µg/mL[4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.5 - 103.0%[1] | Not explicitly found | 97.83%[4] |
| Precision (%RSD) | < 2.0%[1][2] | < 3.0%[1] | < 2.0% | < 1.0%[4] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | 0.005 µg/mL[1] | 3.26 µg/mL[3] | 0.59 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1] | 0.01 µg/mL[1] | 10.87 µg/mL[3] | 1.80 µg/mL[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are adapted from established methods for benzoic acid and its derivatives and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range (e.g., 10-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
This highly sensitive and selective method is well-suited for the analysis of this compound, particularly in complex matrices, after a derivatization step to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness.
-
To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers.[5]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 - 1.5 mL/min.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5-10 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Capillary Electrophoresis (CE)
CE offers an alternative with high separation efficiency and minimal solvent consumption.
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis).
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.
-
Filter the sample to prevent clogging of the capillary.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system appropriate for the analysis of acidic compounds, for example, a phosphate (B84403) or borate (B1201080) buffer at a controlled pH.
-
Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection at a suitable wavelength (e.g., 210-230 nm).
-
UV-Vis Spectrophotometry
A straightforward method for the quantification of this compound in simple solutions.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) to obtain a concentration within the linear range of the assay.
-
-
Analytical Procedure:
-
Scan the sample solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Visualizing the Workflow
To better understand the logical flow of validating an analytical method and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Hydroxy-5-methylbenzoic Acid and Other Hydroxybenzoic Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 3-Hydroxy-5-methylbenzoic acid against other common hydroxybenzoic acid isomers, namely salicylic (B10762653) acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. The information herein is supported by available experimental data to facilitate further research and drug development endeavors.
Executive Summary
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and its common isomers. It is crucial to note that the lack of directly comparable data from a single study necessitates a cautious interpretation of these values.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| This compound | - | Data not available | - |
| Salicylic Acid (2-Hydroxybenzoic Acid) | Superoxide radical scavenging | Good activity | [1] |
| 3-Hydroxybenzoic Acid | Superoxide radical scavenging | Lower activity than 2-HBA and 4-HBA | [1] |
| 4-Hydroxybenzoic Acid | DPPH radical scavenging | Lower activity compared to methoxy- and dihydroxy-substituted counterparts | [2] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher antioxidant activity. DPPH: 2,2-diphenyl-1-picrylhydrazyl. HBA: Hydroxybenzoic acid.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Activity Metric | Reference |
| This compound | - | Data not available | - |
| Salicylic Acid (2-Hydroxybenzoic Acid) | - | Well-established anti-inflammatory agent | [3] |
| 3-Hydroxybenzoic Acid | - | Data not available in comparative context | - |
| 4-Hydroxybenzoic Acid | Carrageenan-induced paw edema (in vivo) | Comparable to diclofenac (B195802) sodium | [2] |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (μg/mL) | Reference |
| This compound | - | Data not available | - |
| Salicylic Acid (2-Hydroxybenzoic Acid) | E. coli, P. aeruginosa, E. faecalis, S. aureus | 250-500 | [4] |
| 3-Hydroxybenzoic Acid | - | Data not available in comparative context | - |
| 4-Hydroxybenzoic Acid | Gram-positive and some Gram-negative bacteria | 160 | [5] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well microplate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages
-
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Measure the absorbance at approximately 540 nm.
-
A known anti-inflammatory agent (e.g., dexamethasone) can be used as a positive control.
-
Antimicrobial Activity Assay
a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in a 96-well microplate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Mandatory Visualization
Signaling Pathways
Hydroxybenzoic acids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of hydroxybenzoic acids.
Caption: Overview of the MAPK signaling cascade and the potential modulatory effects of hydroxybenzoic acids.
Experimental Workflows
Caption: General experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow for the in vitro nitric oxide scavenging anti-inflammatory assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 3-Hydroxy-5-methylbenzoic Acid and Its Precursors
For Immediate Publication
[City, State] – [Date] – A comprehensive spectroscopic comparison of the pharmaceutical intermediate 3-Hydroxy-5-methylbenzoic acid with its common precursors, orcinol (B57675) and 3,5-dimethylphenol, is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their distinct spectral features, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
This comparative analysis aims to facilitate the identification and characterization of these compounds during synthesis and quality control processes. By understanding the unique spectroscopic signature of each molecule, researchers can effectively monitor reaction progress and ensure the purity of the final product.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its production often involves the modification of simpler phenolic precursors. This guide focuses on two such precursors: orcinol (5-methylbenzene-1,3-diol) and 3,5-dimethylphenol. A thorough understanding of the spectroscopic differences between the final product and its starting materials is crucial for efficient process development and quality assurance.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, orcinol, and 3,5-dimethylphenol.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | D₂O | 7.20 (s, 1H), 7.07 (s, 1H), 6.82 (s, 1H), 2.19 (s, 3H)[1] |
| Orcinol | DMSO-d₆ | 9.04 (s, 2H, -OH), 6.03 (m, 3H, Ar-H), 2.11 (s, 3H, -CH₃)[2] |
| 3,5-Dimethylphenol | CDCl₃ | 6.53 (s, 1H), 6.45 (s, 2H), 4.75 (s, 1H), 2.19 (s, 6H) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | D₂O | 170.26 (C=O), 155.34, 140.55, 130.65, 122.25, 121.03, 113.00, 20.20 (-CH₃)[1] |
| Orcinol | - | Data not readily available in searched literature |
| 3,5-Dimethylphenol | CDCl₃ | 155.3, 139.3, 121.1, 112.9, 21.3 |
FT-IR Spectral Data (Key Peaks)
| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |
| This compound | KBr Pellet | ~3400-2500 (broad), ~1680 (strong), ~1600, ~1450 | O-H (acid), C=O, C=C (aromatic), C-H (bend) |
| Orcinol | - | ~3200-3600 (broad), ~1600, ~1470 | O-H (phenol), C=C (aromatic), C-H (bend) |
| 3,5-Dimethylphenol | - | ~3300 (broad), ~2920, ~1600, ~1470 | O-H (phenol), C-H (aliphatic), C=C (aromatic), C-H (bend) |
Mass Spectrometry Data
| Compound | Ionization | Key m/z values |
| This compound | EI | 152 (M⁺), 135, 107, 77 |
| Orcinol | EI | 124 (M⁺), 109, 81, 69 |
| 3,5-Dimethylphenol | EI | 122 (M⁺), 107, 91, 77 |
UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| This compound | Acidic | ~210, ~240, ~295 |
| Orcinol | - | ~273, ~279 |
| 3,5-Dimethylphenol | - | ~272, ~278 |
Experimental Protocols
A general overview of the experimental protocols for the spectroscopic techniques is provided below. Specific parameters can vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples were dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition : Standard pulse sequences were used for one-dimensional spectra acquisition. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Solid samples were prepared as KBr pellets or as a thin film on a salt plate.
-
Instrumentation : FT-IR spectra were recorded on a standard FT-IR spectrometer.
-
Data Acquisition : Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
-
Ionization : Electron Ionization (EI) was used with a standard electron energy of 70 eV.
-
Detection : A quadrupole or time-of-flight mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Samples were dissolved in a UV-transparent solvent (e.g., ethanol, water) to a suitable concentration.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer was used to record the absorbance spectra.
-
Data Acquisition : Spectra were scanned over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) was determined.
Visualization of Synthetic Relationship
The following diagram illustrates the logical synthetic relationship between the precursors and the final product. The transformation from a phenol (B47542) to a benzoic acid derivative is a common synthetic strategy.
Caption: Logical synthetic routes from precursors to the target compound.
Conclusion
The spectroscopic data presented provides a clear basis for distinguishing this compound from its precursors, orcinol and 3,5-dimethylphenol. The presence of the carboxylic acid group in the final product is readily identified by the characteristic broad O-H and strong C=O stretching vibrations in the FT-IR spectrum, as well as the downfield chemical shift of the carboxylic proton in the ¹H NMR spectrum and the carbonyl carbon signal in the ¹³C NMR spectrum. Mass spectrometry also shows a distinct molecular ion peak for each compound, confirming their respective molecular weights. This guide serves as a valuable resource for researchers in the field of pharmaceutical synthesis and analysis.
References
A Comparative Guide to Reference Standards for 3-Hydroxy-5-methylbenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for 3-Hydroxy-5-methylbenzoic acid, an important intermediate in pharmaceutical synthesis. The selection of a high-quality, well-characterized reference standard is critical for ensuring the accuracy, reproducibility, and validity of analytical data in research and development. This document outlines the available standards, their specified purities, and detailed analytical methodologies for their characterization and use.
Comparison of Commercial Reference Standards
The purity of a reference standard is a crucial factor in the accuracy of quantitative analysis. Several suppliers offer this compound with varying stated purities. While a direct, independent comparative analysis is not publicly available, the following table summarizes the information provided by various vendors. It is important to note that for lot-specific purity, consulting the Certificate of Analysis (CoA) from the supplier is essential.
| Supplier | Stated Purity (%) | CAS Number | Additional Information |
| Sigma-Aldrich | 98% | 585-81-9 | Physical form: White to Yellow to Yellow-brown Solid. |
| CP Lab Safety | min 97%[1] | 585-81-9 | - |
| Dayang Chem (Hangzhou) Co., Ltd. | 95%, 99%[2] | 585-81-9 | - |
Disclaimer: The purity data presented in this table is based on information provided by the suppliers and has not been independently verified by a third party.
Analytical Methodologies for Characterization and Quantification
Accurate analysis of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common techniques for the separation and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this purpose.
Experimental Protocol: HPLC Analysis
A typical HPLC method for the analysis of hydroxybenzoic acids can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating hydroxybenzoic acid isomers and related impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 254 nm or 280 nm is suitable for benzoic acid derivatives.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound reference standard or sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: For use in a regulated environment, the HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis of polar compounds like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups.
Experimental Protocol: GC-MS Analysis with Silylation
-
Derivatization:
-
Accurately weigh the this compound standard or sample into a reaction vial.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms), is generally used.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation of the derivatized analyte from other components.
-
Injection: A split/splitless injector is commonly used.
-
Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The trimethylsilyl (B98337) (TMS) derivative of this compound will produce a characteristic mass spectrum that can be used for identification and quantification.
Visualizing Analytical Workflows
Understanding the sequence of steps in an analytical procedure is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate the typical workflows for HPLC and GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The selection of a suitable reference standard is a foundational step for any analytical measurement. This guide provides a starting point for researchers by summarizing the available commercial sources of this compound and outlining appropriate analytical methodologies. For critical applications, it is always recommended to perform in-house characterization and qualification of the chosen reference standard to ensure its suitability for the intended analytical purpose.
References
Comparing the efficacy of different synthetic routes to 3-Hydroxy-5-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to 3-Hydroxy-5-methylbenzoic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are presented here. Route A follows a classical approach involving the reduction of a nitro group followed by a Sandmeyer-type reaction. Route B presents a more contemporary method starting from a specialized oxo compound.
| Parameter | Route A: From 3-Methyl-5-nitrobenzoic Acid | Route B: From 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C |
| Starting Material | 3-Methyl-5-nitrobenzoic acid | 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C |
| Key Reagents | Step 1: H₂, Pd/C, Solvent (e.g., Water) Step 2: NaNO₂, H₂SO₄, Water | Magnesium oxide, Water, Hydrochloric acid |
| Reaction Time | Step 1: ~2-4 hours Step 2: ~1-2 hours | ~1 hour |
| Reported Yield | Step 1 (Reduction): ~95% Step 2 (Diazotization & Hydrolysis): Estimated 70-80% Overall (Estimated): 65-75% | 42%[1] |
| Purity | High, requires purification of intermediate and final product. | Good, requires recrystallization.[1] |
| Key Advantages | Utilizes common and well-established reactions. High yield in the reduction step. | One-pot reaction with a shorter overall reaction time. |
| Key Disadvantages | Two-step process requiring isolation of an intermediate. The diazotization step can be sensitive to reaction conditions. | Lower overall yield. The starting material is a specialized and less common chemical. |
Experimental Protocols: Detailed Methodologies
Route A: Synthesis from 3-Methyl-5-nitrobenzoic Acid
This synthetic pathway involves two main steps: the reduction of the nitro group to an amine, followed by the diazotization of the resulting amino group and subsequent hydrolysis to the desired hydroxyl group.
Step 1: Synthesis of 3-Amino-5-methylbenzoic acid
-
Materials: 3-Methyl-5-nitrobenzoic acid, 5% Palladium on Carbon (Pd/C), Water (or other suitable solvent), Hydrogen gas.
-
Procedure: 3-Methyl-5-nitrobenzoic acid is dissolved in a suitable solvent, such as water, in a hydrogenation vessel. A catalytic amount of 5% Pd/C is added to the solution. The vessel is then purged and pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a controlled temperature (typically around 125°C) and pressure (around 2.0 MPa) until the uptake of hydrogen ceases, indicating the completion of the reduction. The reaction mixture is then filtered to remove the catalyst. The filtrate, containing the 3-amino-5-methylbenzoic acid, can be acidified to a pH of approximately 5.4 to precipitate the product, which is then filtered, washed, and dried. This method has been reported to yield a product with a purity of over 99% and a yield of over 95% for a similar substrate.
Step 2: Synthesis of this compound
-
Materials: 3-Amino-5-methylbenzoic acid, Sodium Nitrite (B80452) (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Ice.
-
Procedure: 3-Amino-5-methylbenzoic acid is dissolved in dilute sulfuric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored. Once the diazotization is complete, the reaction mixture is gently warmed, leading to the hydrolysis of the diazonium salt, which liberates nitrogen gas and forms the hydroxyl group. The solution is then cooled, and the precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Route B: Synthesis from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C
This synthetic route is a one-pot process that directly converts the starting oxo compound into the desired product.
-
Materials: 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C (CAS: 100118-65-8), Magnesium oxide (MgO), Water, Concentrated Hydrochloric Acid (HCl).
-
Procedure: The oxo compound (57 g, 0.21 mol) is added to water (450 mL) along with magnesium oxide (38.1 g, 0.945 mol).[1] The reaction mixture is stirred and heated for approximately 30 minutes.[1] During this time, the color of the mixture changes from dark reddish-orange to light brown.[1] After heating, the excess magnesium salts are removed by filtration.[1] The filtrate is concentrated under vacuum to a smaller volume.[1] This concentrate is then slowly added to a mixture of concentrated hydrochloric acid and water, which causes the product to precipitate.[1] The precipitate is filtered, washed with cold water, and dried.[1] Further purification by recrystallization from water yields this compound as a light brown solid (13.43 g, 42% yield).[1]
Logical Workflow and Signaling Pathway Diagrams
Caption: Comparative workflow of the two synthetic routes to this compound.
Caption: Decision-making logic for selecting a synthetic route based on project priorities.
References
A Comparative Analysis of the Biological Activities of 3-Hydroxy-5-methylbenzoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Hydroxy-5-methylbenzoic acid and its corresponding alkyl esters. The information presented is based on established scientific literature regarding phenolic acids and their derivatives, offering a valuable resource for researchers in the fields of pharmacology and medicinal chemistry. While direct comparative studies on this compound and its esters are limited, this guide synthesizes available data on structurally similar compounds to provide a predictive overview of their potential antioxidant, antimicrobial, and anti-inflammatory properties.
Introduction
This compound is a phenolic acid, a class of compounds widely recognized for their diverse biological activities.[1] Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological efficacy of a parent compound. This guide explores how the conversion of this compound to its methyl, ethyl, and propyl esters may influence its therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated biological activities of this compound and its esters based on studies of analogous phenolic compounds. It is important to note that these are predicted activities and direct experimental verification is necessary.
Table 1: Comparative Antioxidant Activity
| Compound | Predicted Antioxidant Activity (IC50 - DPPH Assay) | Rationale |
| This compound | Moderate | The free phenolic hydroxyl group is a key determinant of antioxidant activity. |
| Methyl 3-hydroxy-5-methylbenzoate | Moderate to Low | Esterification may slightly decrease antioxidant activity by altering electron-donating properties. |
| Ethyl 3-hydroxy-5-methylbenzoate | Moderate to Low | Similar to the methyl ester, a slight decrease in activity is expected. |
| Propyl 3-hydroxy-5-methylbenzoate | Moderate to Low | Increased alkyl chain length may not significantly impact the radical scavenging ability of the phenolic hydroxyl group. |
Table 2: Comparative Antimicrobial Activity (MIC)
| Compound | Predicted Minimum Inhibitory Concentration (MIC) | Rationale |
| This compound | Moderate | Phenolic acids are known to possess antimicrobial properties. |
| Methyl 3-hydroxy-5-methylbenzoate | Lower than the acid | Esterification often enhances antimicrobial activity, as seen with parabens (esters of p-hydroxybenzoic acid).[2] |
| Ethyl 3-hydroxy-5-methylbenzoate | Lower than the methyl ester | Antimicrobial activity of phenolic esters tends to increase with the length of the alkyl chain.[2][3] |
| Propyl 3-hydroxy-5-methylbenzoate | Potentially the lowest among the esters | Further increase in alkyl chain length can lead to greater antimicrobial efficacy.[2][3] |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Predicted Anti-inflammatory Activity | Rationale |
| This compound | Potentially High | The free carboxylic acid group has been shown to be crucial for the anti-inflammatory activity of some phenolic compounds. |
| Methyl 3-hydroxy-5-methylbenzoate | Potentially Lower than the acid | Esterification of the carboxylic acid may reduce or abolish the anti-inflammatory effect observed in the parent acid. |
| Ethyl 3-hydroxy-5-methylbenzoate | Potentially Lower than the acid | Similar to the methyl ester, a decrease in activity is anticipated. |
| Propyl 3-hydroxy-5-methylbenzoate | Potentially Lower than the acid | The presence of the free carboxylic acid appears to be a key structural feature for this activity in related molecules. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay assesses the ability of a compound to act as a free radical scavenger.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound and its esters) in a suitable solvent.
-
In a 96-well microplate, add a specific volume of each test compound concentration to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Add the standardized inoculum to each well containing the diluted test compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the control group.
-
Incubate the plate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. Nitrite is a stable product of NO.
-
The absorbance is measured at approximately 540 nm.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the biological activities discussed.
Caption: Experimental workflows for assessing biological activities.
References
This guide provides a detailed comparison of three closely related flavonols: quercetin (B1663063), kaempferol (B1673270), and myricetin (B1677590). It is intended for researchers, scientists, and professionals in drug development, offering objective data on their comparative performance, detailed experimental protocols, and visualizations of their structural differences and common signaling pathways.
Structural Comparison
Quercetin, kaempferol, and myricetin share a common C6-C3-C6 flavonoid backbone, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[1][2] Their primary structural difference lies in the number of hydroxyl (-OH) groups on the B-ring.[2]
-
Kaempferol has one hydroxyl group at the 4' position.
-
Quercetin has two hydroxyl groups at the 3' and 4' positions (a catechol group).[3]
-
Myricetin has three hydroxyl groups at the 3', 4', and 5' positions (a pyrogallol (B1678534) group).[1]
This variation in hydroxylation is a key determinant of their biological activities, particularly their antioxidant capacity.[1][4][5][6]
Figure 1: Structural differences in B-ring hydroxylation.
Functional Comparison: Antioxidant Activity
The antioxidant activity of these flavonols is strongly correlated with the number of hydroxyl groups on the B-ring. An increased number of -OH groups enhances radical scavenging capabilities.[1][6] Several studies have demonstrated that myricetin exhibits the strongest antioxidant activity, followed by quercetin, and then kaempferol.[7] This is because the ortho-dihydroxyl (catechol) structure in quercetin and the pyrogallol structure in myricetin are more effective at donating hydrogen atoms and stabilizing free radicals.[3][5]
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value (µM) | Reference(s) |
| Myricetin | ~9.5 | [8] |
| Quercetin | ~19.17 µg/ml (~63.5 µM) | [9] |
| Kaempferol | ~11.9 | [8] |
| Ascorbic Acid (Standard) | ~16.26 µg/ml (~92.3 µM) | [9] |
Note: IC50 values can vary based on specific experimental conditions. The data presented provides a comparative overview from different studies.
Modulation of Cellular Signaling Pathways
These flavonols exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress response.
Quercetin, kaempferol, and myricetin have all been shown to possess anti-inflammatory properties.[10] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11] By inhibiting NF-κB activation, these flavonols can suppress the production of inflammatory mediators.[11][12][13]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor for cellular protection against oxidative stress.[14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When exposed to oxidative stress (or activators like flavonoids), Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant enzymes.[15] Quercetin, kaempferol, and myricetin are all known activators of the Nrf2/ARE pathway, contributing to their potent antioxidant effects within the cell.[14][15][16][17]
Figure 2: Activation of the Nrf2/ARE antioxidant pathway.
Experimental Protocols
An accurate comparison of antioxidant activity relies on standardized experimental procedures. Below is a detailed methodology for the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which is deep purple.[18] The reduction of DPPH to its non-radical form, DPPH-H, results in a color change to yellow, which is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm.[18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Test compounds (Quercetin, Kaempferol, Myricetin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[20] Keep the solution in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the test flavonols and the positive control in methanol. Create a series of dilutions to determine the IC50 value.
-
Assay Reaction:
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.[20]
-
Add a small volume of the various concentrations of the test compounds or control to the wells (e.g., 20 µL).[20]
-
For the blank/control, add the same volume of methanol instead of the test sample to the DPPH solution.[19]
-
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[20][21]
-
Measurement: Measure the absorbance of each well at 515-517 nm using a microplate reader.[19][21]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC50 Determination: Plot the % Inhibition against the concentration of the test compounds. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals and is determined by regression analysis.
Figure 3: Experimental workflow for the DPPH assay.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nehu.ac.in [nehu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. oaepublish.com [oaepublish.com]
- 17. The berry constituents quercetin, kaempferol, and pterostilbene synergistically attenuate reactive oxygen species: involvement of the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Profile of 3-Hydroxy-5-methylbenzoic Acid and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the experimental results for 3-Hydroxy-5-methylbenzoic acid and compares its performance with structurally similar and well-characterized alternatives. Due to the limited specific experimental data available for this compound, this comparison focuses on its general properties juxtaposed with quantitative data from related hydroxybenzoic acids: Protocatechuic acid, Gentisic acid, and Gallic acid. This guide aims to offer a valuable resource for researchers investigating the therapeutic potential of phenolic compounds.
Data Presentation: Comparative Analysis of Bioactivities
The following tables summarize the available quantitative data for the antimicrobial, anti-inflammatory, and antioxidant activities of this compound and its selected alternatives.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC Value | Reference |
| This compound | Data not available | - | - |
| Protocatechuic acid | Staphylococcus aureus (clinical isolates) | 64 - 1024 µg/mL | [1] |
| Cutibacterium acnes | 12.021 mg/mL (in vivo) | [2] | |
| Gentisic acid | Staphylococcus aureus | 4.15 mg/mL | [3][4] |
| Escherichia coli | 4.00 mg/mL | [3][4] | |
| Candida albicans | 3.00 mg/mL | [3][4] | |
| Cutibacterium acnes | 3.60 mg/mL | [3][4] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Concentration | % Inhibition | Reference |
| This compound | Data not available | - | - | - |
| Gallic acid | Proteinase Inhibition | 250 µg/mL | 52.83% | [5] |
| Albumin Denaturation | 250 µg/mL | 74.79% | [5] |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value / Activity | Reference |
| This compound | Data not available | - | - |
| Protocatechuic acid (3,4-DHB) | DPPH Radical Scavenging | Strong activity | [6] |
| ABTS Radical Cation Scavenging | 74.51% inhibition at 50 µM | [6] | |
| Gentisic acid (2,5-DHB) | DPPH Radical Scavenging | 0.09 EC50 | [3][4] |
| ABTS Radical Cation Scavenging | 80.11% inhibition at 50 µM | [6] | |
| Ferric Reducing Antioxidant Power (FRAP) | 236.00 µM Fe²⁺ | [7] | |
| Cupric Reducing Antioxidant Power (CUPRAC) | 68.77 µM Trolox equivalents | [7] | |
| Gallic acid (3,4,5-THB) | DPPH Radical Scavenging | 2.42 µM | [6] |
| ABTS Radical Cation Scavenging | 1.03 ± 0.25 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Test Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.[9][10]
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]
In Vitro Anti-inflammatory Assay: Proteinase Inhibitory Activity
This assay evaluates the ability of a compound to inhibit proteinases, enzymes that are involved in the inflammatory process.
-
Reaction Mixture: The reaction mixture contains 20 mM Tris-HCl buffer (pH 7.4), 0.06 mg of trypsin, and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C for 5 minutes, after which 1 mL of 0.8% (w/v) casein is added. The incubation is continued for an additional 20 minutes.
-
Termination of Reaction: 2 mL of 70% perchloric acid is added to terminate the reaction.
-
Measurement: The mixture is centrifuged, and the absorbance of the supernatant is measured at 210 nm against a buffer blank.
-
Calculation: The percentage inhibition of proteinase activity is calculated.[5]
Antioxidant Capacity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reaction: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[12][13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Reaction: The ABTS radical cation solution is diluted with a suitable solvent to a specific absorbance at 734 nm. The test compound is then added to this solution.
-
Measurement: The decrease in absorbance is measured at 734 nm after a set incubation time.
-
Calculation: The percentage of ABTS radical cation scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14][15]
Mandatory Visualization
Signaling Pathways in Inflammation Modulated by Gallic Acid
Gallic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the MAPK and NF-κB pathways.[16][17] This modulation leads to a reduction in the production of pro-inflammatory mediators.
Caption: Gallic acid inhibits pro-inflammatory cytokine production via MAPK and NF-κB pathways.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound's biological activity.
Caption: A generalized workflow for the in vitro screening of bioactive compounds.
References
- 1. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocatechuic Acid as a Topical Antimicrobial for Surgical Skin Antisepsis: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? [ouci.dntb.gov.ua]
- 4. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. ijrpc.com [ijrpc.com]
- 13. ojs.openagrar.de [ojs.openagrar.de]
- 14. benchchem.com [benchchem.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-5-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Hydroxy-5-methylbenzoic acid is paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles[3]. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure[3]. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure[3]. |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3]. |
Incompatible Materials: To prevent hazardous reactions, do not mix this compound waste with the following substances:
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to send it to an approved waste disposal plant[3][4][5]. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container for "this compound and its residues." The label should include the chemical name, hazard symbols (irritant), and the date of accumulation.
-
Segregation: Store the waste container in a designated, well-ventilated area, away from the incompatible materials listed above. Keep containers tightly closed[3][4][5][6].
Step 2: Managing Small Quantity Spills (Solid) In the event of a minor spill, follow these procedures for cleanup and disposal:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ventilate: Ensure adequate ventilation.
-
Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials for disposal in the same waste container.
Step 3: Preparing for Disposal
-
Container Integrity: Ensure the waste container is in good condition, properly sealed, and not leaking.
-
Documentation: Complete any required institutional waste disposal forms, accurately detailing the contents and quantity.
Step 4: Final Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not discharge into the environment or sewer systems.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3-Hydroxy-5-methylbenzoic acid
Essential Safety and Handling Guide for 3-Hydroxy-5-methylbenzoic Acid
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a solid chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Ingestion and inhalation may also be harmful.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should be close-fitting to protect from dust and splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4][5] Inspect gloves for any signs of degradation or puncture before use and change them frequently. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from potential spills.[5][6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | A respirator with an appropriate particulate filter is necessary if handling the solid outside of a certified chemical fume hood or if dust is generated.[3][5][7] |
Handling and Operational Plan
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] Review the Safety Data Sheet (SDS) thoroughly.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood or a glove box to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a solution, add the solid slowly to the solvent.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[9]
-
Clean all equipment and the work area to remove any residual chemical.
-
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the solid. Avoid generating dust.
-
Clean-up: For small spills, carefully sweep or vacuum the solid material. Place the collected material into a sealed, labeled container for disposal.[10] Do not use compressed air for cleaning.[10]
-
Decontaminate: Clean the spill area with soap and water.[6]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[7][9]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal Pathway:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated materials like weighing paper and paper towels, in a clearly labeled, sealed, and chemically resistant container.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
-
Final Disposal:
Process Visualization
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Waste segregation and disposal pathway for this compound.
References
- 1. This compound | C8H8O3 | CID 231756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 585-81-9 [sigmaaldrich.com]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
